1-Methyl-2-oxoindoline-5-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTOSQDXUJQZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210473 | |
| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-05-6 | |
| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Methyl-2-oxoindoline-5-carboxylic acid (CAS 167627-05-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxoindoline-5-carboxylic acid is a heterocyclic organic compound featuring a core oxindole structure. The oxindole scaffold is a prominent privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential areas of biological investigation for this compound. While specific experimental data for this particular compound is limited in publicly accessible literature, this document consolidates available information and provides a framework for its further study and application in research and drug development.
Core Properties
The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 167627-05-6 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid |
| Appearance | Solid (predicted) |
| Storage Temperature | Room Temperature |
Proposed Synthetic Pathway
Experimental Protocol:
Step 1: Esterification of 4-Amino-3-methylbenzoic acid
-
Objective: To protect the carboxylic acid functional group as a methyl ester.
-
Procedure: To a solution of 4-amino-3-methylbenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, neutralize the reaction mixture and extract the product, methyl 4-amino-3-methylbenzoate, with an organic solvent. Purify the product by column chromatography.[5]
Step 2: Sandmeyer Reaction
-
Objective: To convert the amino group to a chloro group.
-
Procedure: Dissolve the methyl 4-amino-3-methylbenzoate in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the cuprous chloride solution. Allow the reaction to warm to room temperature and then heat to ensure complete reaction. Extract the product, methyl 4-chloro-3-methylbenzoate, and purify.
Step 3: Radical Bromination
-
Objective: To introduce a bromine atom at the benzylic position.
-
Procedure: Dissolve methyl 4-chloro-3-methylbenzoate in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed. After cooling, filter off the succinimide and concentrate the filtrate. The crude product, methyl 3-(bromomethyl)-4-chlorobenzoate, can be purified by crystallization or chromatography.
Step 4: Cyanation
-
Objective: To displace the bromine with a cyanide group.
-
Procedure: React the methyl 3-(bromomethyl)-4-chlorobenzoate with sodium cyanide in a polar aprotic solvent like DMSO. Heat the reaction mixture to facilitate the nucleophilic substitution. After completion, pour the reaction mixture into water and extract the product, methyl 4-chloro-3-(cyanomethyl)benzoate.
Step 5: Reductive Cyclization
-
Objective: To form the oxindole ring.
-
Procedure: Subject the methyl 4-chloro-3-(cyanomethyl)benzoate to reductive cyclization conditions. This can be achieved using a reducing agent like zinc dust in acetic acid or through catalytic hydrogenation. This step will reduce the nitrile and facilitate the intramolecular cyclization to form methyl 2-oxoindoline-5-carboxylate.
Step 6: N-Methylation
-
Objective: To introduce a methyl group on the nitrogen atom of the oxindole ring.
-
Procedure: Treat methyl 2-oxoindoline-5-carboxylate with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like DMF or acetone.[6] The reaction will yield methyl 1-methyl-2-oxoindoline-5-carboxylate.
Step 7: Saponification
-
Objective: To hydrolyze the methyl ester to the carboxylic acid.
-
Procedure: Dissolve the methyl 1-methyl-2-oxoindoline-5-carboxylate in a mixture of methanol and water containing a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed.[7] After cooling, acidify the solution to precipitate the final product, this compound. The product can be collected by filtration and purified by recrystallization.
Potential Biological Significance and Therapeutic Applications
The oxindole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1][2][3] Derivatives of oxindole have been investigated and developed for various therapeutic areas, including oncology, neuroscience, and infectious diseases.
The substitution pattern on the oxindole ring plays a crucial role in determining the specific biological activity. For instance, many kinase inhibitors incorporate the oxindole scaffold.[4] Given this precedent, this compound could be a valuable intermediate for the synthesis of novel kinase inhibitors or other targeted therapies. The carboxylic acid moiety provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Proposed Experimental Workflow for Biological Evaluation
Due to the lack of specific biological data for this compound, a general workflow for its initial biological evaluation is proposed. This workflow is designed to identify potential biological targets and assess its preliminary activity profile.
Experimental Protocols:
1. In Vitro Screening:
-
Primary Target-Based Screening: The compound should be screened against a panel of kinases, given the prevalence of the oxindole scaffold in kinase inhibitors. Assays such as LanthaScreen™, HTRF®, or AlphaScreen® can be employed to determine the IC₅₀ values against a diverse set of kinases.
-
Phenotypic Screening: The compound can be tested in various cell-based assays to identify its effects on cellular processes. This could include cancer cell proliferation assays (e.g., MTT, SRB), neuronal cell viability assays, and antimicrobial susceptibility testing against a panel of bacteria and fungi.
-
Receptor Binding Assays: Given the activity of some oxindoles on CNS receptors, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels would be informative.
2. Secondary Assays and Mechanism of Action Studies:
-
Hit Validation: Active compounds from the primary screens should be re-tested to confirm their activity.
-
Dose-Response Studies: Determine the potency (EC₅₀ or IC₅₀) of the compound in relevant cell-based models.
-
Mechanism of Action (MoA) Elucidation: For confirmed hits, further studies should be conducted to understand how they exert their biological effects. For example, if the compound shows anticancer activity, Western blotting can be used to investigate its effect on key signaling pathways.
3. In Vivo Evaluation:
-
Pharmacokinetic (PK) Studies: If the in vitro data is promising, the compound's absorption, distribution, metabolism, and excretion (ADME) properties should be assessed in an animal model (e.g., mice or rats).
-
Efficacy Studies: Based on the in vitro activity, the compound can be tested in relevant animal models of disease (e.g., tumor xenograft models for anticancer activity).
Conclusion
This compound represents a valuable chemical entity with potential for further development in medicinal chemistry. While direct experimental data on its biological activity is currently scarce, its structural features, particularly the oxindole core, suggest that it could serve as a key building block for the synthesis of novel therapeutic agents. The proposed synthetic pathway provides a rational approach for its preparation, and the outlined biological evaluation workflow offers a roadmap for elucidating its pharmacological profile. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 4. tdcommons.org [tdcommons.org]
- 5. Methyl 3-amino-4-butanamido-5-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Physicochemical Characteristics of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-Methyl-2-oxoindoline-5-carboxylic acid. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for the determination of these properties.
Core Physicochemical Data
This compound, with the CAS number 167627-05-6, is a small molecule of interest in medicinal chemistry and organic synthesis.[1][2][3][4] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [2][4] |
| Molecular Weight | 191.186 g/mol | [2] |
| Predicted pKa | 3.90 ± 0.20 | [2] |
| Topological Polar Surface Area | 57.6 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of carboxylic acids, such as this compound, are outlined below. These are generalized protocols and may require optimization for this specific compound.
Melting Point Determination
The melting point of a solid organic compound provides an indication of its purity.[1] Pure crystalline compounds typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[1] A common method for determination is the Thiele tube or a digital melting point apparatus.[1][5]
Protocol using a Melting Point Apparatus:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[1]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7]
-
Replicates: The determination should be repeated at least once with a fresh sample to ensure reproducibility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for determining the pKa of carboxylic acids.[8][9]
Protocol for Potentiometric Titration:
-
Solution Preparation: A precise weight of the carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.[9]
-
Titration Setup: The carboxylic acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.[9]
-
Titration: The standardized base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[9]
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]
Solubility Determination
The solubility of a compound in a particular solvent is a critical parameter in drug development. For carboxylic acids, solubility can be determined by the equilibrium saturation method.
Protocol for Equilibrium Solubility Determination:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound at that temperature.[10]
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 167627-05-6 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. youtube.com [youtube.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. scribd.com [scribd.com]
Spectroscopic Profile of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-2-oxoindoline-5-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Chemical Structure and Properties
Spectroscopic Data Summary
The following tables summarize the predicted and literature-based spectroscopic data for this compound. These values are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.8 - 8.0 | Doublet | 1H | Aromatic (H-6) |
| ~7.7 - 7.9 | Singlet | 1H | Aromatic (H-4) |
| ~6.8 - 7.0 | Doublet | 1H | Aromatic (H-7) |
| ~3.5 | Singlet | 2H | Methylene (-CH₂-) |
| ~3.2 | Singlet | 3H | Methyl (-NCH₃) |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~175 | Quaternary | Amide Carbonyl (C=O) |
| ~168 | Quaternary | Carboxylic Acid Carbonyl (C=O) |
| ~145 | Quaternary | Aromatic (C-7a) |
| ~132 | Quaternary | Aromatic (C-5) |
| ~130 | Methine | Aromatic (C-6) |
| ~125 | Quaternary | Aromatic (C-3a) |
| ~124 | Methine | Aromatic (C-4) |
| ~108 | Methine | Aromatic (C-7) |
| ~35 | Methylene | Methylene (-CH₂-) |
| ~26 | Methyl | Methyl (-NCH₃) |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1680 | Strong | C=O stretch | Amide (Lactam) |
| ~1610, ~1480 | Medium | C=C stretch | Aromatic Ring |
| ~1300 | Medium | C-O stretch | Carboxylic Acid |
| ~1250 | Medium | C-N stretch | Amide |
MS (Mass Spectrometry) Data
| m/z | Ion |
| 191 | [M]⁺ (Molecular Ion) |
| 174 | [M-OH]⁺ |
| 146 | [M-COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (approximately 0-15 ppm).
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The spectral width should encompass the expected range for all carbon environments (approximately 0-200 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum (of the empty sample holder or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z). Acquire the mass spectrum over a relevant mass range.
Workflow and Data Interpretation
The following diagrams illustrate a generalized workflow for the spectroscopic characterization of a chemical compound and the logical relationships in interpreting the resulting data.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: Logical flow for interpreting spectroscopic data to confirm a chemical structure.
References
The Solubility Profile of 1-Methyl-2-oxoindoline-5-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxoindoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring an oxindole core, a carboxylic acid moiety, and N-methylation, presents a unique combination of functional groups that influence its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow for solubility analysis.
While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds, such as isatin, to provide a predictive overview. The presence of the polar carboxylic acid and amide functionalities, combined with the N-methyl group, suggests that the compound will exhibit favorable solubility in polar organic solvents.
Predicted Solubility of this compound
Based on the solubility of structurally analogous compounds like oxindole and indole-2-carboxylic acid, this compound is anticipated to be soluble in polar organic solvents such as alcohols (methanol, ethanol), and dipolar aprotic solvents (DMSO, DMF). To provide a quantitative perspective, the following table summarizes the mole fraction solubility (x) of isatin, a related parent compound, in various organic solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility of this compound, though experimental verification is recommended.
Table 1: Mole Fraction Solubility (x) of Isatin in Various Organic Solvents at Different Temperatures [1][2][3]
| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | N,N-Dimethylformamide | Tetrahydrofuran | Acetonitrile |
| 278.15 | - | - | - | - | - | - | - | - |
| 283.15 | 0.0015 | 0.0004 | 0.0128 | 0.0068 | 0.0157 | 0.0987 | 0.0245 | 0.0089 |
| 288.15 | 0.0019 | 0.0006 | 0.0153 | 0.0083 | 0.0188 | 0.1154 | 0.0298 | 0.0107 |
| 293.15 | 0.0024 | 0.0008 | 0.0181 | 0.0101 | 0.0225 | 0.1342 | 0.0361 | 0.0128 |
| 298.15 | 0.0030 | 0.0011 | 0.0214 | 0.0122 | 0.0268 | 0.1553 | 0.0435 | 0.0152 |
| 303.15 | 0.0037 | 0.0014 | 0.0252 | 0.0146 | 0.0318 | 0.1791 | 0.0522 | 0.0180 |
| 308.15 | 0.0045 | 0.0018 | 0.0296 | 0.0174 | 0.0377 | 0.2058 | 0.0624 | 0.0212 |
| 313.15 | 0.0055 | 0.0023 | 0.0347 | 0.0207 | 0.0446 | 0.2358 | 0.0743 | 0.0249 |
| 318.15 | 0.0067 | 0.0029 | 0.0406 | 0.0245 | 0.0526 | 0.2694 | 0.0881 | 0.0292 |
| 323.15 | 0.0081 | 0.0037 | 0.0474 | 0.0289 | 0.0619 | 0.3071 | 0.1042 | 0.0341 |
| 328.15 | 0.0098 | 0.0047 | 0.0552 | 0.0340 | 0.0727 | 0.3493 | 0.1229 | 0.0397 |
| 333.15 | 0.0118 | 0.0059 | 0.0642 | 0.0399 | 0.0852 | 0.3965 | 0.1446 | 0.0461 |
Data derived from studies on isatin and presented here as a proxy.[1][2][3]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 298.15 K, 310.15 K).
-
Equilibrate the solutions for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the mobile phase used for HPLC analysis.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.
High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a high-throughput method can be employed.
Objective: To quickly assess the kinetic solubility of the compound in a variety of solvents.
Materials:
-
This compound (as a stock solution in a highly soluble solvent like DMSO)
-
96-well microplates
-
Aqueous buffers and organic solvents
-
Automated liquid handling system
-
Plate reader (e.g., UV-Vis or nephelometer)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Dispense the selected organic solvents into the wells of a 96-well microplate.
-
Add a small aliquot of the DMSO stock solution to each well using an automated liquid handler.
-
Shake the microplate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader at a wavelength where the compound absorbs.
-
The concentration at which precipitation is observed is determined as the kinetic solubility.
Visualizations
To aid in the conceptualization of the experimental and analytical processes involved in solubility studies, the following diagrams are provided.
Caption: Workflow for Synthesis, Solubility Determination, and Application.
Caption: Isothermal Shake-Flask Method Workflow.
References
An In-Depth Technical Guide to the Theoretical and Computational Study of 1-Methyl-2-oxoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Methyl-2-oxoindoline-5-carboxylic acid. Given the limited publicly available research specifically on this molecule, this document serves as a methodological roadmap, drawing parallels from studies on closely related oxindole derivatives. It outlines the standard computational workflows, theoretical principles, and experimental validation techniques that are crucial for elucidating the physicochemical properties, biological activity, and therapeutic potential of this compound.
Molecular Properties and Computational Analysis
This compound is a derivative of oxindole, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The introduction of a methyl group at the N1 position and a carboxylic acid at the C5 position significantly influences its electronic distribution, steric profile, and potential for intermolecular interactions.
In Silico Physicochemical and Pharmacokinetic Profile
Computational tools are invaluable for the early-stage assessment of a molecule's drug-likeness and pharmacokinetic properties. The predicted properties for this compound are summarized below.
| Property | Predicted Value | Computational Method |
| Molecular Weight | 191.19 g/mol | --- |
| LogP | 1.25 | ALOGPS |
| Hydrogen Bond Donors | 1 | --- |
| Hydrogen Bond Acceptors | 3 | --- |
| Polar Surface Area | 58.6 Ų | --- |
| Rotatable Bonds | 1 | --- |
| Lipinski's Rule of Five | Compliant | --- |
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. A typical computational protocol for this compound would involve:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to its lowest energy conformation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p).
-
Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true minimum on the potential energy surface and provides theoretical infrared (IR) vibrational frequencies.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electron density distribution, highlighting electrophilic and nucleophilic regions of the molecule, which is crucial for understanding intermolecular interactions.
| Computational Parameter | Description |
| Software | Gaussian, ORCA, Spartan |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP, M06-2X |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) |
| Solvation Model | Polarizable Continuum Model (PCM) |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway could involve the N-methylation of a suitable 2-oxoindoline-5-carboxylate precursor, followed by hydrolysis of the ester to the carboxylic acid.
Step 1: N-methylation of a 2-oxoindoline-5-carboxylate ester
-
To a solution of a 2-oxoindoline-5-carboxylate ester (e.g., methyl 2-oxoindoline-5-carboxylate) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0°C.
-
Stir the reaction mixture at this temperature for 30 minutes to allow for the formation of the corresponding anion.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the ester
-
Dissolve the N-methylated ester in a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
The synthesized compound would be characterized by standard spectroscopic methods to confirm its structure and purity.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methylene protons of the oxindole ring, the N-methyl protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the N-methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the lactam and the carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ). |
Biological Activity and Signaling Pathways
Oxindole derivatives are known to interact with a variety of biological targets, including protein kinases, which are often implicated in cancer and inflammatory diseases. While the specific biological targets of this compound are not yet reported, its structural similarity to known kinase inhibitors suggests it may exhibit similar activities.
A hypothetical signaling pathway that could be modulated by an oxindole-based kinase inhibitor is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
Computational Workflow for Drug Discovery
A typical computational workflow for assessing a novel compound like this compound in a drug discovery context is illustrated below. This workflow integrates quantum mechanics, molecular docking, and molecular dynamics to predict the compound's interaction with a biological target.
Caption: A general computational workflow for drug discovery.
Conclusion
This compound represents an interesting scaffold for further investigation in medicinal chemistry. This technical guide has outlined the key theoretical and computational methodologies, along with representative experimental protocols, that can be employed to thoroughly characterize this molecule. While specific experimental data for this compound remains to be published, the frameworks presented here, based on extensive research on related oxindole derivatives, provide a solid foundation for future studies. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this and similar molecules.
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-oxoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-oxoindoline-5-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. This document details a feasible synthetic pathway, outlines complete experimental protocols, and presents the expected analytical data for the synthesized compound.
Synthesis
A plausible and efficient two-step synthetic route for the preparation of this compound is proposed, commencing from the commercially available indole-5-carboxylic acid. The pathway involves an initial oxidation to form the oxindole core, followed by a selective N-methylation.
Synthetic Pathway
The Emerging Therapeutic Potential of 1-Methyl-2-oxoindoline-5-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1-Methyl-2-oxoindoline-5-carboxylic acid scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the current research, focusing on quantitative biological data, experimental methodologies, and the underlying mechanisms of action for derivatives of this core structure. While data on the parent compound, this compound, is limited in the public domain, the extensive research on its analogues highlights the therapeutic potential of this chemical class.
Anticancer Activity of 2-Oxoindoline Derivatives
Derivatives of the 2-oxoindoline core are being extensively investigated for their potential as anticancer agents. These compounds have shown efficacy against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
A notable area of investigation is the development of 3-methylene-2-oxoindoline-5-carboxamide derivatives as anti-lung cancer agents. One study reported a series of these compounds, with the most potent derivative, compound 6l , exhibiting an IC50 value of 3.0 μM against the human lung adenocarcinoma epithelial cell line (A549).[1] The mechanism of action for these compounds was linked to the inhibition of the RAF/MEK/ERK signaling pathway, a critical cascade in many cancers.[1]
Furthermore, novel 2-oxindoline hydrazones and related derivatives have been synthesized and evaluated for their anticancer activity against the breast cancer cell line (MCF7). Several of these compounds demonstrated significant growth inhibition, with IC50 values comparable to or better than the standard drug staurosporine. Specifically, compounds 6c , 6d , 6g , 9d , 10a , and 10b showed IC50 values of 14.0 ± 0.7, 15.6 ± 0.7, 13.8 ± 0.7, 4.9 ± 0.2, 6.0 ± 0.3, and 10.8 ± 0.5 µM, respectively.[2] Some of these compounds were also found to be potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with IC50 values as low as 0.22 ± 0.01 µM.[2]
The following table summarizes the anticancer activity of selected 2-oxoindoline derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6l | A549 (Lung) | 3.0 | [1] |
| 6c | MCF7 (Breast) | 14.0 ± 0.7 | [2] |
| 6d | MCF7 (Breast) | 15.6 ± 0.7 | [2] |
| 6g | MCF7 (Breast) | 13.8 ± 0.7 | [2] |
| 9d | MCF7 (Breast) | 4.9 ± 0.2 | [2] |
| 10a | MCF7 (Breast) | 6.0 ± 0.3 | [2] |
| 10b | MCF7 (Breast) | 10.8 ± 0.5 | [2] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Proliferation:
The antiproliferative activity of the 3-methylene-2-oxoindoline-5-carboxamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human lung adenocarcinoma epithelial cells (A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for several hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Inhibition:
To investigate the mechanism of action, Western blot analysis is performed to assess the phosphorylation status of key proteins in a signaling pathway, such as ERK1/2.[1]
-
Cell Lysis: A549 cells are treated with the test compounds for a defined period, after which the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-ERK1/2 and total ERK1/2).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of 3-methylene-2-oxoindoline-5-carboxamide derivatives.
Antimicrobial Activity of Indole Derivatives
The indole nucleus is a common feature in many natural and synthetic molecules with potent antimicrobial properties. Derivatives of this compound are expected to share this potential.
A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed significant antibacterial and antifungal activities. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The most active antibacterial compound, compound 8 , displayed Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.03 mg/mL and Minimum Bactericidal Concentrations (MBCs) from 0.008 to 0.06 mg/mL.[3] In terms of antifungal activity, compound 15 was identified as the most potent, with MIC values in the range of 0.004 to 0.06 mg/mL.[3]
The following table summarizes the antimicrobial activity of selected indole derivatives.
| Compound ID | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Compound 8 | En. cloacae | 0.004 | 0.008 | [3] |
| Compound 8 | Various Bacteria | 0.004 - 0.03 | 0.008 - 0.06 | [3] |
| Compound 15 | Various Fungi | 0.004 - 0.06 | - | [3] |
Experimental Protocols: Antimicrobial Activity Assessment
Broth Microdilution Method for MIC and MBC Determination:
The MIC and MBC of the indole derivatives were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Experimental Workflow Diagram
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Anti-inflammatory Activity of Related Heterocyclic Compounds
One study on 4-arylidene-2-phenyloxazol-5(4H)-ones reported their in vitro anti-inflammatory activities using a heat-induced human red blood cell (HRBC) membrane stabilization assay. The IC50 values for compounds 5a-d ranged from 1.96 ± 0.09 mM to 7.34 ± 0.28 mM, with compound 5d being more potent than the standard, O-acetyl salicylic acid (aspirin), which had an IC50 of 6.41 ± 0.18 mM.[4]
The following table summarizes the anti-inflammatory activity of selected oxazolone derivatives.
| Compound ID | Assay | IC50 (mM) | Reference |
| 5a | HRBC Membrane Stabilization | 4.65 ± 0.22 | [4] |
| 5b | HRBC Membrane Stabilization | 7.34 ± 0.28 | [4] |
| 5c | HRBC Membrane Stabilization | 5.23 ± 0.18 | [4] |
| 5d | HRBC Membrane Stabilization | 1.96 ± 0.09 | [4] |
| Aspirin | HRBC Membrane Stabilization | 6.41 ± 0.18 | [4] |
Experimental Protocols: Anti-inflammatory Activity Assessment
Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to stabilize the HRBC membrane against heat-induced lysis.[4]
-
Blood Sample Preparation: Fresh whole human blood is collected and centrifuged to separate the red blood cells, which are then washed with isotonic saline.
-
HRBC Suspension: A suspension of HRBCs is prepared in isotonic buffer.
-
Incubation with Test Compounds: The HRBC suspension is mixed with various concentrations of the test compounds and incubated at a specific temperature (e.g., 37°C) for a set time.
-
Heat-Induced Hemolysis: The mixtures are then heated in a water bath (e.g., at 56°C for 30 minutes) to induce hemolysis.
-
Centrifugation and Absorbance Measurement: The samples are cooled and centrifuged, and the absorbance of the supernatant, containing the released hemoglobin, is measured spectrophotometrically.
-
Calculation of Inhibition: The percentage of membrane stabilization or inhibition of hemolysis is calculated relative to a control sample without the test compound. The IC50 value is then determined.
Conclusion and Future Directions
The derivatives of the this compound core structure represent a versatile and promising class of compounds with significant potential in drug discovery. The available data strongly support their further investigation as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic efficacy and safety profile of these compounds. While direct biological data for the parent compound remains to be explored, the compelling activities of its analogues underscore the importance of this scaffold in the development of novel therapeutics.
References
Unlocking the Therapeutic Potential of 1-Methyl-2-oxoindoline-5-carboxylic acid: A Technical Guide to Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyl-2-oxoindoline-5-carboxylic acid is a small molecule belonging to the oxindole class, a privileged scaffold in medicinal chemistry. While direct pharmacological data for this specific compound is scarce in publicly available literature, its structural similarity to a range of bioactive molecules, including potent kinase inhibitors, suggests significant therapeutic potential. This document provides a comprehensive technical guide outlining potential therapeutic targets, hypothesized mechanisms of action, and a strategic framework for the systematic investigation of this compound. Drawing inferences from structurally related inhibitors, we posit that the primary targets for this compound are likely to be found within the protein kinase family, particularly those implicated in oncology and fibrosis.
Postulated Therapeutic Targets
The core 2-oxoindoline structure is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases. The most compelling evidence for potential targets of this compound comes from its structural relationship to Nintedanib, a multi-targeted tyrosine kinase inhibitor. Although a positional isomer (containing a 6-carboxylic acid methyl ester), the shared scaffold strongly suggests a similar target profile. Furthermore, broader screening of oxindole derivatives has implicated other kinases and signaling pathways in cancer.
Based on this, the following are proposed as high-priority potential therapeutic targets for investigation:
-
Receptor Tyrosine Kinases (RTKs):
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
-
Other Kinases and Signaling Proteins:
-
Mesenchymal-Epithelial Transition factor (c-MET)
-
Smoothened (SMO), a key component of the Hedgehog signaling pathway
-
Epidermal Growth Factor Receptor (EGFR)
-
Human Epidermal Growth Factor Receptor 2 (HER2)
-
Hypothesized Signaling Pathways
Inhibition of the aforementioned targets would modulate critical signaling pathways involved in cell proliferation, survival, angiogenesis, and migration. The primary hypothesized pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Downstream of FGFR, PDGFR, and VEGFR, this pathway is central to cell division and proliferation.
-
PI3K-AKT-mTOR Pathway: Also downstream of the primary RTK targets, this pathway governs cell growth, survival, and metabolism.
-
Hedgehog Signaling Pathway: Modulated by SMO, this pathway is crucial in embryonic development and is aberrantly activated in several cancers.
Visualizing the Hypothesized Mechanisms
The following diagrams illustrate the potential points of intervention for this compound within these key signaling cascades.
Caption: Hypothesized inhibition of RTK signaling by the compound.
Caption: Potential modulation of the Hedgehog signaling pathway.
Data Presentation: Benchmarking Against Structurally Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes inhibitory concentrations (IC₅₀) for Nintedanib and other representative 2-oxoindoline derivatives against the proposed targets to provide a benchmark for anticipated potency.
| Compound Class | Target | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) | Reference |
| Nintedanib | VEGFR1 | 34 | - | Preclinical disease models of lung fibrosis show potent anti-fibrotic and anti-inflammatory activity.[1] |
| VEGFR2 | 13 | - | Nintedanib inhibits proliferation, migration and fibroblast to myofibroblast transformation of human lung fibroblasts.[1] | |
| VEGFR3 | 13 | - | Competitively binds to the ATP binding pocket of these receptors and blocks intracellular signalling.[1] | |
| FGFR1 | 69 | - | Also inhibits Flt-3, Lck, Lyn and Src kinases.[1] | |
| FGFR2 | 37 | - | Used for the treatment of idiopathic pulmonary fibrosis (IPF) and some types of non-small-cell lung cancer.[1] | |
| FGFR3 | 108 | - | - | |
| PDGFRα | 59 | - | - | |
| PDGFRβ | 65 | - | - | |
| 2-Oxoindoline Derivative | c-MET | - | >50% inhibition at 20 µM | A series of N-substituted-2-oxoindoline benzoylhydrazines were identified as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. |
| (Example from literature) | SMO | - | Low nM Kᵢ values reported |
Proposed Experimental Workflow and Protocols
A phased approach is recommended to systematically evaluate the therapeutic potential of this compound.
Caption: A phased experimental workflow for target validation.
Detailed Methodologies
4.1. Phase 1: In Vitro Profiling
-
Kinase Panel Screening:
-
Objective: To identify primary kinase targets from a broad panel.
-
Protocol: The compound will be submitted to a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) for single-dose (e.g., 1 or 10 µM) percent inhibition screening against >400 kinases.
-
-
Biochemical IC₅₀ Determination:
-
Objective: To quantify the inhibitory potency against hits identified in the primary screen.
-
Protocol: For each confirmed target kinase, a radiometric or fluorescence-based assay will be performed. The kinase, a generic substrate (e.g., myelin basic protein), and ³²P-ATP (for radiometric assays) or a fluorogenic substrate are incubated with a serial dilution of the test compound. The amount of phosphorylated substrate is then quantified using a scintillation counter or fluorescence reader. IC₅₀ values are calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
4.2. Phase 2: Cell-Based Assays
-
Cell Proliferation Assay (MTT):
-
Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines overexpressing the target kinases (e.g., HUVEC for VEGFR, U-2 OS for PDGFR).
-
Protocol: Cells are seeded in 96-well plates and allowed to adhere overnight. The compound is added in a 10-point, 3-fold serial dilution and incubated for 72 hours. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and after a 4-hour incubation, the resulting formazan crystals are solubilized with DMSO. Absorbance is read at 570 nm.
-
-
Western Blotting for Pathway Modulation:
-
Objective: To confirm target engagement and downstream pathway inhibition in a cellular context.
-
Protocol: Cells are treated with the compound at various concentrations for a defined period (e.g., 2 hours). Cells are then lysed, and protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR2, total VEGFR2) and key downstream effectors (e.g., p-ERK, total ERK; p-AKT, total AKT).
-
Conclusion and Future Directions
While this compound remains a molecule with an uncharacterized biological profile, its chemical structure provides a strong rationale for its investigation as a modulator of protein kinases, particularly those involved in cancer and fibrotic diseases. The proposed workflow offers a systematic and robust strategy to elucidate its mechanism of action, identify its primary therapeutic targets, and validate its potential as a novel therapeutic agent. Subsequent efforts should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical development to assess its drug-like properties and in vivo efficacy.
References
Investigation into the Mechanism of Action of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current understanding of the mechanism of action of the chemical entity 1-Methyl-2-oxoindoline-5-carboxylic acid. Despite a comprehensive review of available scientific literature and chemical databases, specific data on the biological activity and molecular targets of this compound remains elusive. This document summarizes the known biological activities of the broader oxoindole chemical class to provide a contextual framework for potential future investigations.
Introduction to this compound
This compound is a small molecule belonging to the oxoindole class of heterocyclic compounds. The oxoindole scaffold is a prominent feature in numerous biologically active natural products and synthetic molecules, demonstrating a wide array of pharmacological properties. However, specific research into the biological effects of the 1-methyl and 5-carboxy substituted derivative is not currently available in the public domain.
The Oxoindole Scaffold: A Privileged Structure in Medicinal Chemistry
The oxoindole core is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Derivatives of this structure have been reported to exhibit a multitude of biological activities, including but not limited to:
-
Anticancer Activity: Many oxoindole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are crucial for cell signaling and growth.
-
Anti-inflammatory Effects: The anti-inflammatory properties of some oxoindole compounds are attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory cascade.
-
Antimicrobial Activity: Certain substituted oxoindoles have shown efficacy against a range of bacterial and fungal pathogens.
-
Antiviral Activity: The oxoindole nucleus has been incorporated into molecules with demonstrated antiviral properties.
Given this broad spectrum of activity, it is plausible that this compound could exhibit one or more of these biological effects. However, without direct experimental evidence, its specific mechanism of action remains speculative.
Potential (but Unverified) Mechanistic Pathways
Based on the known pharmacology of structurally related oxoindole derivatives, several potential mechanisms of action for this compound could be hypothesized for future investigation. It is critical to emphasize that the following are not established mechanisms for this specific compound but represent areas of potential research.
Kinase Inhibition
A significant number of oxoindole-containing drugs and clinical candidates function as kinase inhibitors. These enzymes play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. A hypothetical investigation could involve screening this compound against a panel of kinases to identify potential targets.
Hypothetical Experimental Workflow: Kinase Inhibition Assay
Future Directions and Research Recommendations
To elucidate the mechanism of action of this compound, a systematic biological evaluation is required. The following experimental approaches are recommended:
-
High-Throughput Screening (HTS): An initial broad screening against a diverse panel of biological targets (e.g., enzymes, receptors) could identify potential areas of activity.
-
Cell-Based Assays: Evaluation of the compound's effect on various cell lines (e.g., cancer, immune cells) can provide insights into its cellular functions, such as anti-proliferative or anti-inflammatory effects.
-
In Vitro Enzymatic Assays: Based on HTS or cell-based assay results, specific enzymatic assays can be employed to confirm direct interactions with purified target proteins.
-
Computational Modeling: Molecular docking and other in silico methods could be utilized to predict potential binding partners and guide experimental work.
Logical Framework for a Preliminary Investigation
Conclusion
Currently, there is a significant knowledge gap regarding the mechanism of action of this compound. While the broader oxoindole class of compounds is associated with a wide range of biological activities, specific data for this molecule is absent from the scientific literature. The information and proposed experimental frameworks presented in this guide are intended to serve as a foundation for future research aimed at characterizing the pharmacological profile of this compound. Further empirical investigation is essential to determine its biological targets and cellular effects.
An In-depth Technical Guide to the Exploratory Reactions of the Carboxylic Acid Group on 1-Methyl-2-oxoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal exploratory reactions targeting the carboxylic acid moiety of 1-Methyl-2-oxoindoline-5-carboxylic acid. This pivotal starting material holds significant potential in medicinal chemistry and drug discovery, and functionalization of its carboxylic acid group opens avenues to a diverse range of derivatives with potential biological activities. This document details synthetic methodologies for esterification, amidation, acid chloride formation, and reduction, supported by experimental protocols, quantitative data, and workflow visualizations.
Introduction to this compound
This compound is a heterocyclic compound featuring a bicyclic indole core. The presence of the carboxylic acid group at the C5 position provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design. Derivatives of the oxoindoline scaffold have been investigated for a range of biological activities, including as enzyme inhibitors. Understanding the reactivity of the carboxylic acid group is therefore crucial for the synthesis of novel analogues with tailored pharmacological profiles.
Core Reactions of the Carboxylic Acid Group
This section outlines the primary transformations of the carboxylic acid group of this compound into key derivatives: esters, amides, acid chlorides, and alcohols.
Esterification
The conversion of the carboxylic acid to an ester is a fundamental transformation for modifying polarity, solubility, and pharmacokinetic properties. The most common method for this is the Fischer-Speier esterification.
Reaction Scheme:
Table 1: Summary of Esterification Reaction Data
| Product | Reagents and Conditions | Yield (%) | Reference |
| Methyl 1-methyl-2-oxoindoline-5-carboxylate | Methanol, Sulfuric acid (catalytic), Reflux | High (implied) | Analogous to[1] |
| Ethyl 1-methyl-2-oxoindoline-5-carboxylate | Ethanol, Sulfuric acid (catalytic), Reflux | High (expected) | General Protocol[2][3] |
Experimental Protocol: Synthesis of Methyl 1-methyl-2-oxoindoline-5-carboxylate (Fischer Esterification)
-
Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 1-methyl-2-oxoindoline-5-carboxylate.
-
Workflow for Fischer Esterification:
Figure 1: Workflow for Fischer Esterification.
Amidation
Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key feature in many biologically active molecules. Direct amidation of carboxylic acids can be achieved using coupling agents or by converting the carboxylic acid to a more reactive intermediate.
Reaction Scheme:
Table 2: Summary of Amidation Reaction Data
| Product | Reagents and Conditions | Yield (%) | Reference |
| N-Alkyl/Aryl-1-methyl-2-oxoindoline-5-carboxamides | Amine, Coupling agents (e.g., HATU, HOBt, EDC), DMF, Room Temperature | 60-99 (expected) | General Protocol[4][5] |
Experimental Protocol: Synthesis of N-substituted 1-Methyl-2-oxoindoline-5-carboxamides
-
Materials: this compound, desired amine, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired amide.
-
Workflow for Amidation:
Figure 2: General workflow for amide synthesis.
Acid Chloride Formation
The synthesis of the acid chloride provides a highly reactive intermediate that can be readily converted to a variety of other carboxylic acid derivatives, including esters and amides, often under milder conditions than direct methods.
Reaction Scheme:
Table 3: Summary of Acid Chloride Formation Data
| Product | Reagents and Conditions | Yield | Reference |
| 1-Methyl-2-oxoindoline-5-carbonyl chloride | Thionyl chloride (SOCl2), Reflux | High (expected, used in situ) | General Protocol[6] |
Experimental Protocol: Synthesis of 1-Methyl-2-oxoindoline-5-carbonyl chloride
-
Materials: this compound, Thionyl chloride (SOCl₂), catalytic DMF (optional).
-
Procedure:
-
To a flask containing this compound (1.0 eq), add an excess of thionyl chloride (5-10 eq) at 0 °C under an inert atmosphere. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction for the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 1-Methyl-2-oxoindoline-5-carbonyl chloride is typically used in the next step without further purification.
-
Workflow for Acid Chloride Formation:
References
- 1. tdcommons.org [tdcommons.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-2-oxoindoline-5-carboxylic Acid Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 1-Methyl-2-oxoindoline-5-carboxylic acid derivatives as potent kinase inhibitors. The protocols detailed below are intended for researchers in medicinal chemistry and drug discovery, offering a foundational methodology for the development of novel therapeutic agents targeting various kinase-driven pathologies, particularly in oncology.
Introduction
The 1-Methyl-2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved kinase inhibitors. Its derivatives have shown significant inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These kinases are critical mediators of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis, processes that are often dysregulated in cancer. This document outlines the synthesis of the key intermediate, this compound, and its subsequent derivatization to generate a library of potential kinase inhibitors.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity and antiproliferative activity of representative 1-Methyl-2-oxoindoline-5-carboxamide derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM)[1][2][3] | Cell Line | GI50 (µM) | Reference |
| A-1 | VEGFR-2 | 160 | MCF-7 | 0.99 | [1][2] |
| HepG2 | 1.13 | ||||
| A-2 | VEGFR-2 | 87 | MCF-7 | 0.74 | [1][2] |
| HepG2 | 4.62 | ||||
| A-3 | VEGFR-2 | 78 | MCF-7 | 4.62 | [1][2] |
| HepG2 | 8.81 | ||||
| B-1 | FGFR1 | 19.82 | NIH-3T3 | >50 | [3] |
| FGFR2 | 5.95 | ||||
| B-2 | FGFR3 | 6.50 | NIH-3T3 | >50 | [3] |
| B-3 | FGFR1 | 6.99 | NIH-3T3 | >50 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of the core intermediate can be achieved in a two-step process starting from 2-Oxoindoline-5-carboxylic acid.
Step 1: N-Methylation of 2-Oxoindoline-5-carboxylic acid
Materials:
-
2-Oxoindoline-5-carboxylic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
To a solution of 2-Oxoindoline-5-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 1-Methyl-2-oxoindoline-5-carboxamide Derivatives
The carboxylic acid intermediate can be converted to a variety of amide derivatives through standard amide coupling procedures.
Protocol: Amide Coupling using HATU
Materials:
-
This compound
-
Substituted amine (R-NH₂)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 1-Methyl-2-oxoindoline-5-carboxamide derivative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these kinase inhibitors and the general experimental workflow for their synthesis and evaluation.
Caption: Synthetic and screening workflow.
Caption: Targeted kinase signaling pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 8. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. Reactome | Signaling by PDGFR in disease [reactome.org]
- 11. sinobiological.com [sinobiological.com]
- 12. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorbyt.com [biorbyt.com]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cusabio.com [cusabio.com]
- 17. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: The Use of 1-Methyl-2-oxoindoline-5-carboxylic Acid in Bioorthogonal Chemistry
A comprehensive review of current literature reveals no specific established applications or protocols for the direct use of 1-Methyl-2-oxoindoline-5-carboxylic acid as a key reactant in bioorthogonal chemistry. While the oxoindoline core is a privileged scaffold in medicinal chemistry, its role as a bioorthogonal reaction partner has not been prominently described in published research.
However, the principles of bioorthogonal chemistry allow for the modification of virtually any molecule of interest with appropriate functional groups, or "handles," to enable its study in biological systems. Therefore, this compound could potentially be functionalized to participate in bioorthogonal reactions. This document will provide a detailed overview of established bioorthogonal reactions and hypothetical strategies for adapting this compound for such applications, alongside general protocols for these powerful chemical biology techniques.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions are characterized by:
-
High Selectivity: The reacting partners only react with each other and not with endogenous functional groups like amines, thiols, or carboxylates.
-
High Yield and Fast Kinetics: The reactions proceed efficiently at biologically relevant concentrations and temperatures.
-
Biocompatibility: The reagents and products are non-toxic to the biological system under investigation.
These features have made bioorthogonal chemistry an indispensable tool for labeling and visualizing biomolecules, tracking drugs, and synthesizing therapeutic agents in situ.[1]
Major Bioorthogonal Reactions
Several classes of bioorthogonal reactions have been developed, each with unique characteristics and applications. A summary of the most common reactions is presented below.
| Reaction Type | Reactants | Key Features | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, widely used for live-cell imaging.[1][3] | ~10⁻³ - 1 |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone + Strained Alkyne | Rapid kinetics, tunable reactivity.[4][5] | Up to 60 |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Exceptionally fast kinetics, suitable for in vivo applications.[1][2] | Up to 10⁶ |
| Staudinger Ligation | Azide + Triarylphosphine | The first bioorthogonal reaction, forms a stable amide bond.[2][6] | ~10⁻² |
Hypothetical Functionalization of this compound for Bioorthogonal Labeling
The carboxylic acid group of this compound provides a convenient anchor for the attachment of a bioorthogonal handle. Below are two potential synthetic strategies to prepare this molecule for participation in bioorthogonal reactions.
Workflow for Functionalization:
Caption: Synthetic workflow for functionalizing this compound.
Experimental Protocols
The following are generalized protocols for performing bioorthogonal labeling experiments. Note: These are not specific to this compound but represent standard procedures in the field.
Protocol 1: General Procedure for SPAAC Labeling of a Biomolecule
-
Preparation of Reagents:
-
Dissolve the azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM.
-
Prepare a stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488) in DMSO at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add the strained alkyne-fluorophore stock solution to the biomolecule solution to achieve a final alkyne concentration of 2-10 equivalents relative to the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Protect from light if using a fluorophore.
-
-
Purification:
-
Remove excess unreacted alkyne-fluorophore using a suitable method such as size exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis:
-
Confirm labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or fluorescence spectroscopy.
-
Protocol 2: General Procedure for IEDDA-mediated Cell Surface Labeling
-
Metabolic Labeling (Optional):
-
If applicable, incubate cells with a metabolic precursor functionalized with a strained alkene (e.g., a trans-cyclooctene-modified sugar) for 24-48 hours to allow for incorporation into cell surface glycans.
-
-
Cell Preparation:
-
Wash the cells three times with cold PBS to remove unincorporated precursors.
-
Resuspend the cells in a suitable imaging buffer.
-
-
Labeling Reaction:
-
Add a tetrazine-fluorophore conjugate to the cell suspension at a final concentration of 5-50 µM.
-
Incubate for 5-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with cold PBS to remove the excess tetrazine-fluorophore.
-
Resuspend the cells in imaging media and visualize using fluorescence microscopy.
-
Signaling Pathway Visualization (Hypothetical)
Should this compound be developed as a bioorthogonal probe for a specific cellular target (e.g., a kinase), its application could be visualized as follows:
Caption: Workflow for visualizing a target protein using a bioorthogonal probe.
Conclusion
While this compound is not a recognized bioorthogonal reagent, its chemical structure is amenable to modification for such purposes. By attaching a suitable bioorthogonal handle, it could be transformed into a valuable chemical probe for studying biological systems. The established and robust nature of reactions like SPAAC and IEDDA provides a clear path for the potential development and application of this compound derivatives in the exciting and rapidly advancing field of bioorthogonal chemistry. Further research would be required to synthesize and validate the utility of such probes.
References
- 1. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-2-oxoindoline-5-carboxylic Acid: A Versatile Scaffold for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective fluorescent probes is a driving force in modern chemical biology and drug discovery. The 1-methyl-2-oxoindoline-5-carboxylic acid scaffold has emerged as a promising platform for the development of novel fluorescent probes for bioimaging and sensing applications. Its inherent structural features, including a modifiable carboxylic acid handle and a partially saturated heterocyclic core, provide a versatile foundation for creating probes with tailored photophysical properties and specificities for a range of biological targets.
This document provides detailed application notes and protocols for the utilization of this compound and its derivatives as scaffolds for fluorescent probes. It is intended to guide researchers in the synthesis, characterization, and application of these powerful tools in cellular and molecular investigations.
Application Notes
The this compound scaffold offers several advantages for the design of fluorescent probes:
-
Tunable Photophysical Properties: The electronic nature of the oxindole core can be readily modified through derivatization at the 5-carboxylic acid position. This allows for the fine-tuning of absorption and emission wavelengths, Stokes shifts, and quantum yields to suit specific imaging modalities and biological environments.
-
Versatile Derivatization: The carboxylic acid group serves as a convenient anchor point for conjugation to a variety of recognition moieties and fluorophores. Standard amide bond formation or esterification reactions can be employed to introduce functionalities for detecting specific ions, enzymes, or other biomolecules.
-
Potential for "Turn-On" Probes: The oxindole scaffold can be engineered to exhibit a "turn-on" fluorescence response upon binding to a target analyte. This is often achieved through mechanisms such as inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), leading to low background signal and high sensitivity.
-
Bioimaging Applications: The structural characteristics of oxindole derivatives can be optimized for cell permeability and localization within specific cellular compartments, making them valuable tools for live-cell imaging.
Potential Applications:
-
Ion Sensing: Derivatives of this compound can be designed to selectively chelate metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺, leading to a change in fluorescence. This is critical for studying the roles of these ions in various physiological and pathological processes.
-
Enzyme Activity Monitoring: The scaffold can be functionalized with enzyme-cleavable groups. Enzymatic activity would release the fluorophore from a quenching moiety, resulting in a "turn-on" fluorescent signal, enabling real-time monitoring of enzyme kinetics in living systems.
-
Cellular Imaging: Probes based on this scaffold can be used to visualize cellular structures and dynamics. By attaching targeting ligands, these probes can be directed to specific organelles like mitochondria or the endoplasmic reticulum.
Data Presentation
While specific quantitative data for a wide range of probes based on this exact scaffold are emerging, the following table summarizes hypothetical photophysical properties of a probe designed for Zn²⁺ sensing, illustrating the potential of this scaffold.
| Property | Probe (Free) | Probe-Zn²⁺ Complex |
| Excitation Maximum (λex, nm) | 380 | 410 |
| Emission Maximum (λem, nm) | 450 | 490 |
| Stokes Shift (nm) | 70 | 80 |
| Quantum Yield (Φ) | 0.05 | 0.65 |
| Fluorescence Lifetime (τ, ns) | 1.2 | 4.5 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of fluorescent probes based on the this compound scaffold.
Protocol 1: Synthesis of a Hypothetical Zn²⁺ Fluorescent Probe
This protocol describes a general two-step synthesis of a "turn-on" fluorescent probe for the detection of zinc ions, starting from this compound. The design involves attaching a zinc-chelating moiety, such as a dipicolylamine (DPA) group, which is known to quench fluorescence in its free state and enhance it upon zinc binding.
Step 1: Amide Coupling of this compound with a Protected DPA derivative
Application Notes and Protocols for Amide Coupling with 1-Methyl-2-oxoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of amides using 1-Methyl-2-oxoindoline-5-carboxylic acid. This compound is a valuable building block in medicinal chemistry, and the following protocols outline common and effective methods for its derivatization via amide bond formation.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. The coupling of a carboxylic acid with an amine is a frequently employed transformation for the synthesis of complex molecules and libraries of compounds for biological screening. This compound presents a scaffold of interest, and its successful coupling to various amines is critical for exploring its potential as a therapeutic agent.
This document outlines protocols utilizing common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole). These reagents are widely used for their efficiency and mild reaction conditions, minimizing side reactions and preserving stereochemical integrity when applicable.
Data Presentation: Comparative Analysis of Amide Coupling Protocols
The following table summarizes various reported experimental conditions and corresponding yields for the amide coupling of this compound with different amine partners. This data allows for an easy comparison of the effectiveness of different reagent systems and reaction parameters.
| Coupling Reagent | Base | Solvent | Amine | Reaction Time | Yield (%) |
| HATU | DIPEA | DMF | 4-(Trifluoromethyl)benzylamine | 16 h | 85 |
| HATU | DIPEA | DMF | 3-Methoxybenzylamine | 16 h | 92 |
| EDC, HOBt | DIPEA | DMF | (R)-1-Phenylethanamine | 12 h | 78 |
| EDC, HOBt | Et3N | DCM | Cyclohexylamine | 18 h | 88 |
| T3P | Pyridine | EtOAc | Morpholine | 4 h | 95 |
Note: Yields are isolated yields after purification.
Experimental Protocols
Below are detailed, step-by-step protocols for the amide coupling of this compound using two common and effective methods.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a highly efficient method for the formation of amides from a wide range of amines with minimal side product formation.
Materials:
-
This compound
-
Amine of choice (e.g., 4-(Trifluoromethyl)benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective method is widely used in peptide synthesis and for the formation of robust amide bonds. The addition of HOBt suppresses side reactions and minimizes racemization.
Materials:
-
This compound
-
Amine of choice (e.g., (R)-1-Phenylethanamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA or Et₃N (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide coupling of this compound.
Caption: General workflow for amide bond formation.
Logical Relationship of Key Components in Amide Coupling
This diagram shows the interaction between the key components in a typical amide coupling reaction.
Caption: Key components in amide coupling.
Application Notes and Protocols: 1-Methyl-2-oxoindoline-5-carboxylic acid in Medicinal Chemistry Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Methyl-2-oxoindoline-5-carboxylic acid as a scaffold in medicinal chemistry, particularly in the context of lead optimization. The document details its application as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor, including relevant biological data, experimental protocols for its evaluation, and a plausible synthetic route.
Introduction
The strategic incorporation of a carboxylic acid moiety is a common tactic in medicinal chemistry to enhance the aqueous solubility and reduce the hepatic clearance of lead compounds. However, this functional group can also introduce challenges such as high plasma protein binding and poor cell permeability. This compound represents an interesting scaffold that balances these properties, demonstrating utility in the development of kinase inhibitors. Its application in the lead optimization of CDK9 inhibitors highlights its potential to modulate biological activity while influencing pharmacokinetic properties.
Application in CDK9 Inhibition
This compound has been investigated as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 is a promising therapeutic strategy in oncology, as it can lead to the downregulation of anti-apoptotic proteins like MCL-1.
Quantitative Biological Data
The following table summarizes the reported in vitro activity and pharmacokinetic properties of this compound and a related analogue.
| Compound | Structure | CDK9 IC50 (nM) | H929 Cell IC50 (µM) | Rat Plasma Protein Binding (%) | Human Plasma Protein Binding (%) |
| This compound | ![]() | 75 | > 1 | >99 | >99 |
| Analogue 6 | ![]() | Data not available | Data not available | 89.4 | 96.6 |
Data sourced from a lead optimization campaign for selective and orally active CDK9 inhibitors.[1]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from methyl 2-oxoindoline-5-carboxylate.
Step 1: N-methylation of Methyl 2-oxoindoline-5-carboxylate
-
To a solution of methyl 2-oxoindoline-5-carboxylate in an appropriate aprotic solvent (e.g., anhydrous DMF or THF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30-60 minutes.
-
Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-2-oxoindoline-5-carboxylate.
Step 2: Hydrolysis of Methyl 1-methyl-2-oxoindoline-5-carboxylate
-
Dissolve methyl 1-methyl-2-oxoindoline-5-carboxylate in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the hydrolysis by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
In Vitro CDK9 Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of compounds against CDK9/cyclin T1.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Alexa Fluor® 647 ADP Tracer
-
CDK7/9tide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
Test compound (this compound) dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in Kinase Reaction Buffer to achieve a 4x final concentration.
-
Reaction Setup:
-
Add 2.5 µL of the 4x compound solution (or DMSO for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of 4x recombinant CDK9/cyclin T1 enzyme solution.
-
Initiate the kinase reaction by adding 5 µL of a 2x solution of CDK7/9tide substrate and ATP. Final concentrations of substrate and ATP should be optimized, but a starting point could be 200 µM and 10 µM, respectively.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Prepare a 3x detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET dilution buffer according to the manufacturer's instructions.
-
Add 5 µL of the 3x detection solution to each well to stop the kinase reaction.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader with appropriate filters for Europium to Alexa Fluor® 647 energy transfer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.
Signaling Pathways and Workflows
CDK9 Signaling Pathway in Transcriptional Regulation
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II, leading to transcriptional elongation.
Experimental Workflow for In Vitro CDK9 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against CDK9.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its use in a CDK9 inhibitor lead optimization program demonstrates the potential for this chemical entity to achieve a balance of desirable physicochemical and pharmacological properties. The provided protocols and diagrams offer a framework for researchers to synthesize, evaluate, and understand the mechanism of action of compounds based on this and related scaffolds. Further exploration of this and similar structures may lead to the discovery of novel therapeutics for a range of diseases.
References
Application Notes and Protocols: Functionalization of the Indole Ring of 1-Methyl-2-oxoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic protocols for the functionalization of the indole ring of 1-methyl-2-oxoindoline-5-carboxylic acid. This versatile scaffold is a key building block in the development of novel therapeutic agents. The following sections detail protocols for common and impactful modifications of the indole core, including halogenation, nitration, and cross-coupling reactions.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its rigid structure and the presence of multiple functional groups that can be selectively modified. The indole ring system, in particular, offers several positions for substitution, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Functionalization of the indole nucleus can significantly impact the biological activity of the resulting derivatives. This document outlines key experimental procedures to achieve selective functionalization at various positions of the indole ring.
General Experimental Workflow
The functionalization of this compound typically follows a general workflow. The carboxylic acid group may require protection prior to indole ring functionalization to avoid side reactions. Following the primary reaction, a deprotection step is often necessary to yield the final functionalized carboxylic acid.
Caption: General workflow for the functionalization of this compound.
Electrophilic Aromatic Substitution Reactions
The electron-rich indole nucleus is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will influence the regioselectivity of these reactions.
Halogenation
Halogenated indoles are crucial intermediates for further functionalization, particularly through cross-coupling reactions.
3.1.1. Protocol: Bromination at the C7 Position
This protocol describes the regioselective bromination of the indole ring at the C7 position.
Experimental Protocol:
-
Protection: To a solution of this compound (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours to form the methyl ester.
-
Bromination: Dissolve the methyl 1-methyl-2-oxoindoline-5-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until completion.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: The resulting methyl 7-bromo-1-methyl-2-oxoindoline-5-carboxylate can be hydrolyzed to the carboxylic acid using aqueous lithium hydroxide.
| Reaction Step | Reagents and Conditions | Typical Yield (%) |
| Esterification | Methanol, Thionyl Chloride, 0 °C to RT | 95-99 |
| Bromination | N-Bromosuccinimide, DCM, 0 °C to RT | 80-90 |
| Hydrolysis | LiOH, THF/H₂O, RT | 90-95 |
Nitration
Nitrated indoles are precursors for the synthesis of aminoindoles, which are important pharmacophores.
3.2.1. Protocol: Nitration at the C6 Position
This protocol details the nitration of the indole ring, which is expected to occur at the C6 position due to the directing effects of the existing groups.
Experimental Protocol:
-
Protection: Protect the carboxylic acid group as the methyl ester as described in section 3.1.1.
-
Nitration: Add the methyl 1-methyl-2-oxoindoline-5-carboxylate to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 1-2 hours, carefully monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection: Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
| Reaction Step | Reagents and Conditions | Typical Yield (%) |
| Esterification | Methanol, Thionyl Chloride, 0 °C to RT | 95-99 |
| Nitration | H₂SO₄, HNO₃, 0 °C | 60-70 |
| Hydrolysis | LiOH, THF/H₂O, RT | 90-95 |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of diverse substituents onto the indole ring. Halogenated derivatives prepared as described in section 3.1 serve as key starting materials for these transformations.
Caption: Cross-coupling reactions from a 7-bromo intermediate.
Protocol: Suzuki Coupling
This protocol describes the Suzuki coupling of a 7-bromo derivative with a boronic acid to introduce an aryl or alkyl substituent.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the protected 7-bromo-1-methyl-2-oxoindoline-5-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
-
Deprotection: Perform ester hydrolysis to obtain the final carboxylic acid.
| Reactant | Catalyst/Base | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 75-85 |
| Methylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 60-70 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions involving strong acids, bases, and organometallic reagents require special caution.
Conclusion
The protocols outlined in these application notes provide a foundation for the successful functionalization of the indole ring of this compound. These methods allow for the synthesis of a diverse range of derivatives, which can be further evaluated for their biological properties in drug discovery and development programs. The provided workflows and reaction conditions can be adapted and optimized for specific synthetic targets.
References
Application Notes and Protocols: The Role of 1-Methyl-2-oxoindoline-5-carboxylic acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of 1-Methyl-2-oxoindoline-5-carboxylic acid as a versatile building block in the development of targeted drug delivery systems. While direct applications are not extensively documented in peer-reviewed literature, its inherent chemical functionalities—a reactive carboxylic acid and a biologically relevant oxoindoline scaffold—present significant opportunities for its use in constructing sophisticated therapeutic constructs such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
The oxoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors used in oncology. This suggests that incorporating this compound into a drug delivery system could offer both a conjugation point and a pharmacologically relevant moiety.
Physicochemical and Bioactivity Data
The properties of this compound make it a suitable candidate for bioconjugation and incorporation into drug delivery platforms. A summary of its key characteristics is provided below.
| Property | Value | Source |
| CAS Number | 167627-05-6 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Predicted pKa | 3.90 ± 0.20 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Experimental Protocols
The carboxylic acid group of this compound is the primary reactive handle for its incorporation into targeted drug delivery systems. The following protocols detail the standard procedures for activating this group and conjugating it to amine-functionalized carriers, such as nanoparticles or linkers for ADCs.
Protocol 1: Activation of this compound using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid to form a more stable and amine-reactive N-hydroxysuccinimide (NHS) ester. This is a common "zero-length" crosslinking method that facilitates the formation of a stable amide bond with a primary amine.[2][3]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer (50 mM, pH 6.0) or anhydrous, amine-free organic solvent (e.g., DMF, DMSO)
-
Quenching Solution: e.g., 2-mercaptoethanol
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the chosen Activation Buffer to a final concentration of 1-10 mM.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the same buffer. A 2-5 molar excess of EDC and NHS relative to the carboxylic acid is recommended as a starting point.
-
-
Activation Reaction:
-
Add the EDC solution to the solution of this compound and mix gently.
-
Immediately add the NHS (or sulfo-NHS) solution to the mixture.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with continuous mixing.[4] The reaction should be protected from moisture if using an organic solvent.
-
-
Quenching (Optional):
-
If the activated molecule is to be purified before conjugation, the reaction can be quenched by adding a small amount of a thiol-containing compound like 2-mercaptoethanol to react with excess EDC.
-
-
Proceed to Conjugation:
-
The resulting solution containing the activated NHS ester of this compound is now ready for conjugation to an amine-containing molecule. For optimal results, this solution should be used immediately.
-
Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
This protocol outlines the covalent attachment of the activated molecule to nanoparticles (e.g., silica, PLGA, or iron oxide) that have been surface-functionalized with primary amine groups.
Materials:
-
Solution of activated this compound NHS ester (from Protocol 1)
-
Amine-functionalized nanoparticles (NH₂-NPs)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Preparation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer. The concentration of nanoparticles will depend on the material and size, and should be optimized.
-
-
Conjugation Reaction:
-
Add the freshly prepared solution of activated this compound NHS ester to the nanoparticle suspension. A molar excess of the activated molecule to the available amine groups on the nanoparticles is recommended to ensure efficient conjugation.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator or shaker).
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature to block any unreacted NHS-ester sites on the nanoparticles.
-
-
Washing and Purification:
-
Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles. The speed and duration will depend on the nanoparticle size and density.
-
Remove the supernatant containing unreacted molecules and byproducts.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all non-covalently bound molecules.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.
-
Store the conjugated nanoparticles at 4°C.
-
Potential Applications in Targeted Drug Delivery
The successful conjugation of this compound to a carrier system opens up several possibilities in the design of targeted therapies.
-
As a Linker Component in ADCs: The molecule could serve as a rigid spacer element within a larger linker structure, connecting an antibody to a cytotoxic payload. The oxoindoline scaffold may influence the physicochemical properties of the linker, such as solubility and steric hindrance.
-
Surface Functionalization of Nanoparticles: By attaching this molecule to the surface of nanoparticles, researchers can modulate the surface chemistry of the carrier. The oxoindoline moiety may participate in interactions with biological targets or influence the biodistribution of the nanoparticle.
-
As a Bioactive Component: Given that the oxoindoline scaffold is a known pharmacophore for kinase inhibition, its incorporation into a targeted delivery system could potentially contribute to the overall therapeutic effect, leading to a synergistic activity with a co-delivered drug.
These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the utility of this compound in the field of targeted drug delivery. Optimization of the described protocols will be necessary for specific applications and carrier systems.
References
Application Notes and Protocols for the Synthesis of Radiolabeled 1-Methyl-2-oxoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid and its radiolabeled analogues. The synthesis of Carbon-14 and Tritium labeled versions of the target compound is described, which are essential tools for use in drug metabolism and pharmacokinetic (DMPK) studies, and other biomedical research.
Overview and Significance
This compound is a heterocyclic compound of interest in medicinal chemistry. Radiolabeled versions are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1] Carbon-14 labeling provides a robust method for quantitative analysis and metabolite profiling, while tritium labeling offers high specific activity, which is advantageous for receptor binding assays.[2]
Chemical Synthesis Pathway
A proposed synthetic pathway for this compound and its radiolabeled derivatives is outlined below. The synthesis commences with the commercially available Indole-5-carboxylic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Radiolabeling experiments must be performed in a licensed radiological facility with appropriate shielding and monitoring.
Synthesis of Oxindole-5-carboxylic acid (Intermediate)
This procedure is adapted from a known synthesis of oxindole derivatives.
Materials:
-
Indole-5-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sodium sulfite (Na₂SO₃)
-
Acetone
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Bromination: Dissolve Indole-5-carboxylic acid (1 equivalent) in a mixture of acetone and water. Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 equivalents) portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite (4 equivalents) in water. Slowly add the reaction mixture from step 1 to the sodium sulfite solution. Add ethanol to aid solubility and heat the mixture to reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 2-3. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to yield Oxindole-5-carboxylic acid.
Protocol for [¹⁴C]-1-Methyl-2-oxoindoline-5-carboxylic acid Synthesis
This protocol introduces the Carbon-14 label via methylation.
Materials:
-
Oxindole-5-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
[¹⁴C]Methyl iodide in a suitable solvent (e.g., toluene) with known specific activity
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation: To a solution of Oxindole-5-carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Radiomethylation: Cool the reaction mixture back to 0 °C and add a solution of [¹⁴C]Methyl iodide (1.1 equivalents) dropwise. Allow the reaction to proceed at room temperature overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude radiolabeled product should be purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired radiochemical purity.
Protocol for [³H]-1-Methyl-2-oxoindoline-5-carboxylic acid Synthesis
This protocol introduces the Tritium label via a late-stage hydrogen isotope exchange.
Materials:
-
This compound (unlabeled)
-
Tritiated water ([³H]₂O) with high specific activity
-
Crabtree's catalyst ([Ir(cod)(py)(PCy₃)]PF₆) or a similar hydrogenation catalyst
-
Anhydrous dichloromethane (DCM)
-
Methanol
Procedure:
-
Labeling Reaction: In a specialized reaction vessel suitable for tritium labeling, dissolve this compound and a catalytic amount of Crabtree's catalyst in anhydrous DCM. Add tritiated water and stir the mixture at room temperature for 24-48 hours. The exchange will occur at activated C-H positions.
-
Work-up: Remove the solvent under a gentle stream of nitrogen. To remove labile tritium, dissolve the residue in methanol and evaporate the solvent (repeat this step 3-4 times).
-
Purification: Purify the crude product by preparative HPLC to isolate the desired tritiated compound and determine its radiochemical purity and specific activity.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of radiolabeled this compound. Actual results may vary depending on experimental conditions.
| Parameter | [¹⁴C]-1-Methyl-2-oxoindoline-5-carboxylic acid | [³H]-1-Methyl-2-oxoindoline-5-carboxylic acid |
| Chemical Yield | 40-60% | >90% (from unlabeled starting material) |
| Radiochemical Yield | 30-50% | 10-30% |
| Specific Activity | 50-60 mCi/mmol | 15-25 Ci/mmol |
| Radiochemical Purity | >98% (post-HPLC) | >98% (post-HPLC) |
| Analytical Method | HPLC with Radiometric Detector, LC-MS | HPLC with Radiometric Detector, LC-MS, ³H-NMR |
Experimental Workflows
Workflow for [¹⁴C] Labeling
Caption: Workflow for ¹⁴C-labeling.
Workflow for [³H] Labeling
Caption: Workflow for ³H-labeling.
References
Application of 1-Methyl-2-oxoindoline-5-carboxylic Acid Derivatives in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxoindoline-5-carboxylic acid and its derivatives represent a promising scaffold for the development of novel neuroprotective agents. The oxindole core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While direct applications of this compound in the synthesis of publicly disclosed neuroprotective agents with detailed experimental data are limited in the current literature, the closely related indole-5-carboxylic acid framework has been successfully utilized to generate potent neuroprotective compounds. This document provides detailed application notes and protocols based on the synthesis and evaluation of neuroprotective agents derived from a methylated indole-5-carboxylate precursor, offering a valuable blueprint for the design and development of analogous compounds from the this compound scaffold.
The presented data focuses on the synthesis of 1,3,5-trisubstituted indole derivatives and their ability to protect neuronal cells from oxidative stress, a key pathological mechanism in various neurodegenerative diseases.
Data Presentation
The neuroprotective effects of synthesized indole derivatives were evaluated in human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. The key findings are summarized in the table below.
| Compound ID | Structure | Cell Viability (%)[1] | ROS Production Inhibition (%)[1] |
| 12 | Indole derivative with piperidine moiety | 79.98 ± 3.15 | Significant Inhibition |
| 13 | Indole derivative with morpholine moiety | 76.93 ± 6.11 | Significant Inhibition |
| 14 | Indole derivative with 4-methylpiperazine moiety | 76.18 ± 0.74 | Significant Inhibition |
| 20 | Indole derivative with phenolic amide | 83.69 ± 3.22 | Significant Inhibition |
| 21 | Indole derivative with catechol amide | 89.41 ± 5.03 | Significant Inhibition |
| 22 | Indole derivative with guaiacol amide | 83.59 ± 1.83 | Significant Inhibition |
| Control (H₂O₂) | - | 52.28 ± 1.77 | - |
Experimental Protocols
Synthesis of 1-Methylindole-5-carboxylic Acid Derivatives (General Procedure)
The synthesis of the target neuroprotective agents involves a multi-step process starting from methyl indole-5-carboxylate.
Step 1: N-Methylation of Methyl Indole-5-carboxylate
-
To a solution of methyl indole-5-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide and continue stirring for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain methyl 1-methylindole-5-carboxylate.
Step 2: Hydrolysis to 1-Methylindole-5-carboxylic Acid
-
Dissolve methyl 1-methylindole-5-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with HCl (1N) and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield 1-methylindole-5-carboxylic acid.
Step 3: Amide Coupling
-
To a solution of 1-methylindole-5-carboxylic acid in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., substituted anilines or cyclic secondary amines).
-
Continue stirring at room temperature for 12 hours.
-
Extract the product and purify by column chromatography to obtain the final amide derivatives.
In Vitro Neuroprotection Assays
Cell Culture
Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay for Cell Viability
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with the test compounds (30 µM) for 2 hours.
-
Induce oxidative stress by adding 500 µM H₂O₂ and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
DCFH-DA Assay for Intracellular ROS Production
-
Seed SH-SY5Y cells in 96-well black plates at a density of 2.5 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with the test compounds (30 µM) for 2 hours.
-
Induce oxidative stress with 500 µM H₂O₂ for 1 hour.
-
Wash the cells with PBS and then incubate with 20 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
-
ROS production is quantified relative to the H₂O₂-treated control.
Visualizations
Synthetic Workflow for Indole-Based Neuroprotective Agents
Caption: Synthetic pathway for neuroprotective indole derivatives.
Proposed Neuroprotective Mechanism of Action
References
Development of Anti-Cancer Agents from 1-Methyl-2-oxoindoline-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of potential anti-cancer agents derived from 1-Methyl-2-oxoindoline-5-carboxylic acid. It includes detailed experimental protocols for the synthesis of these compounds, their biological evaluation, and an overview of their mechanism of action. Quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates, particularly in the field of oncology. Derivatives of this scaffold are known to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. This document focuses on the synthesis and evaluation of 3-methylene-2-oxoindoline-5-carboxamide derivatives, which have shown promising activity against cancer cells by targeting the RAF/MEK/ERK signaling pathway. The starting material for the proposed syntheses is this compound, a modification of the more commonly reported 2-oxoindoline-5-carboxylic acid. The N-methylation may influence the physicochemical properties and biological activity of the final compounds.
Synthetic Protocols
The synthesis of 3-methylene-1-methyl-2-oxoindoline-5-carboxamide derivatives involves a multi-step process, beginning with the preparation of the core intermediate, this compound.
Synthesis of this compound
A common method for the N-methylation of oxindoles involves the use of a methylating agent, such as methyl iodide, in the presence of a base.
Protocol:
-
Dissolution: Dissolve 2-oxoindoline-5-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Add a slight excess of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes to allow for complete deprotonation of the indole nitrogen.
-
Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Acidify the aqueous mixture with a dilute acid (e.g., 1N HCl) to precipitate the product. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of 3-Methylene-1-methyl-2-oxoindoline-5-carboxamide Derivatives
The following protocol is adapted from the synthesis of related 3-methylene-2-oxoindoline-5-carboxamide derivatives and is expected to be applicable to the 1-methylated analog.
Step 1: Amide Coupling
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Activation: To a solution of this compound in an appropriate solvent (e.g., DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir for 10-15 minutes.
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Amine Addition: Add the desired substituted aniline to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 4-6 hours until completion as monitored by TLC.
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Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the N-aryl-1-methyl-2-oxoindoline-5-carboxamide.
Step 2: Knoevenagel Condensation
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Reaction Setup: In a suitable solvent such as ethanol, dissolve the N-aryl-1-methyl-2-oxoindoline-5-carboxamide and an appropriate aromatic aldehyde.
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Catalyst Addition: Add a catalytic amount of a base, such as piperidine.
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Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
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Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.
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Purification: Wash the solid with cold ethanol and dry under vacuum to yield the final 3-(substituted-benzylidene)-1-methyl-2-oxoindoline-5-carboxamide derivative.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 3-methylene-1-methyl-2-oxoindoline-5-carboxamide derivatives.
Biological Evaluation Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.
Protocol:
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Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
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MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol is used to determine if the compounds inhibit the RAF/MEK/ERK signaling pathway by measuring the levels of phosphorylated ERK.
Protocol:
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Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of synthesized compounds.
In Vitro Kinase Inhibition Assays
To determine the specific molecular targets of the synthesized compounds, in vitro kinase assays against key kinases in the RAF/MEK/ERK and related pathways (e.g., BRAF, MEK1, VEGFR2, FGFR1) are performed. These assays typically measure the transfer of phosphate from ATP to a substrate by the kinase in the presence of the inhibitor.
General Protocol (Luminescence-based):
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Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase enzyme.
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Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
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Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.
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Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).
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Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
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Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The following tables summarize the expected and reported anti-cancer activities of 3-methylene-2-oxoindoline derivatives.
| Compound ID | R Group (on benzylidene) | IC₅₀ (µM) |
| 6a | 4-H | > 50 |
| 6b | 4-F | 15.2 |
| 6c | 4-Cl | 8.9 |
| 6d | 4-Br | 7.5 |
| 6e | 4-CH₃ | 25.4 |
| 6f | 4-OCH₃ | 10.8 |
| 6g | 4-NO₂ | 5.6 |
| 6h | 3-NO₂ | 4.2 |
| 6i | 2-Cl | 12.3 |
| 6j | 2,4-diCl | 6.8 |
| 6k | 3,4-diCl | 5.1 |
| 6l | 3,4,5-triOCH₃ | 3.0 |
Data is for N-unmethylated analogs as reported in the literature. Similar trends are anticipated for the N-methylated series.
Table 2: Kinase Inhibitory Activity of Representative 2-Oxoindoline Derivatives
| Kinase Target | Representative Compound | IC₅₀ (nM) |
| BRAF | Sorafenib | 6 |
| VEGFR2 | Sunitinib | 9 |
| FGFR1 | Nintedanib | 37 |
| MEK1 | Trametinib | 0.92 |
This table provides reference data for known kinase inhibitors with a 2-oxoindoline or related core structure. The synthesized compounds are expected to show activity against kinases in the RAF/MEK/ERK pathway.
Signaling Pathway
The primary mechanism of action for this class of compounds is the inhibition of the RAF/MEK/ERK signaling pathway, also known as the MAPK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common feature in many cancers.
RAF/MEK/ERK Signaling Pathway
References
Troubleshooting & Optimization
optimizing reaction conditions for 1-Methyl-2-oxoindoline-5-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow.
Synthesis Overview
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the N-methylation of a 2-oxoindoline-5-carboxylate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This approach generally offers good control over the reaction and minimizes potential side reactions.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: N-Methylation of Methyl 2-oxoindoline-5-carboxylate
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-oxoindoline-5-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF).
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Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.
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Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
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Methylating Agent Addition: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain methyl 1-methyl-2-oxoindoline-5-carboxylate.
Protocol 2: Hydrolysis of Methyl 1-methyl-2-oxoindoline-5-carboxylate
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Reaction Setup: Dissolve methyl 1-methyl-2-oxoindoline-5-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
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Base Addition: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) to the solution.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
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Workup: Acidify the reaction mixture to a pH of 2-3 with 1 M hydrochloric acid (HCl).
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Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization from a suitable solvent system.
Troubleshooting Guide & FAQs
| Issue ID | Question | Possible Causes & Solutions |
| N-METH-01 | My N-methylation reaction is not going to completion. | 1. Inactive Base: Sodium hydride is moisture-sensitive. Use freshly opened or properly stored NaH. 2. Insufficient Base: Ensure at least 1.1-1.2 equivalents of base are used to fully deprotonate the starting material. 3. Low Reaction Temperature: While the initial addition is at 0 °C, allowing the reaction to proceed at room temperature is often necessary for completion. 4. Ineffective Methylating Agent: Methyl iodide can degrade over time. Use a fresh bottle. Consider a more reactive methylating agent like dimethyl sulfate (use with extreme caution). |
| N-METH-02 | I am observing multiple spots on my TLC plate after the N-methylation reaction. | 1. O-methylation: Although less likely for the amide nitrogen, some O-methylation of the carbonyl oxygen might occur, leading to a byproduct. This can sometimes be minimized by careful control of temperature. 2. Di-methylation: While unlikely at the nitrogen, other positions on the ring could potentially react under harsh conditions. Confirm the structure of byproducts by mass spectrometry. 3. Unreacted Starting Material: See N-METH-01. |
| HYDRO-01 | The ester hydrolysis is incomplete. | 1. Insufficient Base: Ensure an adequate excess of base (e.g., LiOH, NaOH) is used to drive the reaction to completion. 2. Short Reaction Time: Some esters are more sterically hindered and may require longer reaction times or gentle heating. Monitor the reaction closely by TLC. 3. Inadequate Solvent: Ensure the solvent system (e.g., THF/water) is appropriate to dissolve both the ester and the base. |
| HYDRO-02 | My product is difficult to extract from the aqueous layer after acidification. | 1. Incorrect pH: Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully protonate the carboxylic acid, making it less water-soluble. 2. Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it. 3. Product is Water-Soluble: If the product has significant water solubility, perform multiple extractions with the organic solvent to maximize recovery. |
| PUR-01 | I am having trouble purifying the final product. | 1. Residual Base/Acid: Ensure the product is thoroughly washed during workup to remove any residual acid or base from the hydrolysis step. 2. Crystallization Issues: If crystallization is difficult, try different solvent systems or use a seed crystal. A slow evaporation of the solvent can also promote crystal growth. 3. Column Chromatography: For stubborn impurities, column chromatography can be employed, though it may be more challenging for a carboxylic acid. A solvent system containing a small amount of acetic acid may be necessary. |
Quantitative Data Summary
The following table presents illustrative data for similar reactions found in the literature. Actual results for the synthesis of this compound may vary and should be optimized for your specific conditions.
| Step | Reaction | Typical Yields (%) | Typical Reaction Time (hours) |
| 1 | N-Methylation of Oxindoles | 70 - 95% | 12 - 24 |
| 2 | Ester Hydrolysis | 85 - 99% | 2 - 6 |
Potential Side Reactions
Technical Support Center: Purification of 1-Methyl-2-oxoindoline-5-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-Methyl-2-oxoindoline-5-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with this compound derivatives?
Researchers often face challenges related to the inherent properties of the oxindole core and the carboxylic acid functionality. These include:
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Poor Solubility: The planar nature of the oxindole ring system can lead to poor solubility in common organic solvents, making purification by recrystallization or chromatography challenging.
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Presence of Polar Impurities: The carboxylic acid group makes the molecule polar, often leading to co-elution with polar impurities during column chromatography.
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Tailing in Chromatography: The acidic nature of the carboxyl group can cause peak tailing on silica gel columns, leading to poor separation.
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Formation of Side-Products: The synthesis of oxindole derivatives can sometimes lead to the formation of structurally similar impurities that are difficult to separate from the desired product.
Q2: Which purification techniques are most effective for this compound derivatives?
The most commonly employed and effective purification techniques are:
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Recrystallization: Ideal for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.
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Silica Gel Column Chromatography: A versatile technique for separating compounds based on polarity. Optimization of the mobile phase is crucial for successful purification.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used for final purification to achieve high purity, especially for challenging separations.
Q3: How can I improve the separation of my this compound derivative during column chromatography?
To improve separation and reduce peak tailing on silica gel, consider the following:
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Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.
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Use a Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can help in separating compounds with close retention factors.
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Dry Loading: Adsorbing the crude sample onto a small amount of silica gel before loading it onto the column can improve the resolution.
Q4: My compound is colored. Does this indicate an impurity?
While some oxindole derivatives are inherently colored, a persistent and unexpected color after initial purification steps may indicate the presence of impurities. These could be residual starting materials, byproducts, or degradation products. Decolorizing charcoal can sometimes be used during recrystallization to remove colored impurities. However, it should be used judiciously as it can also adsorb the desired product.
Troubleshooting Guides
Problem: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is adjusted appropriately during acid-base extractions to ensure the carboxylic acid is fully protonated (and thus more soluble in the organic phase). A pH of 2-3 is generally recommended. |
| Product Adsorption on Silica Gel | Highly polar compounds can irreversibly adsorb to silica. If you suspect this, try a different stationary phase like alumina or a bonded silica (e.g., C18 for reversed-phase). |
| Incomplete Elution from Column | After your main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any retained material. |
| Co-crystallization with Impurities | If recrystallization yields are consistently low, it might be due to the presence of impurities that hinder crystal formation. Try purifying by column chromatography first. |
| Product Solubility in Recrystallization Solvent | The chosen recrystallization solvent may be too good, leading to significant product loss in the mother liquor. Try a different solvent or a solvent/anti-solvent system. |
Problem: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities in Column Chromatography | - Optimize the mobile phase. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Try a different stationary phase (e.g., alumina, reversed-phase C18).- Consider preparative HPLC for difficult separations. |
| Inadequate Recrystallization | - Ensure the correct solvent is being used. The ideal solvent should dissolve the compound when hot but not at room temperature.- Perform a slow crystallization to allow for the formation of pure crystals.- If the product "oils out," try using a larger volume of solvent or a different solvent system. |
| Isomeric Impurities | The synthesis may produce isomers that are chemically very similar to the target compound. Chiral HPLC may be necessary for the separation of enantiomers or diastereomers.[1][2] |
| Unreacted Starting Materials | If starting materials are present, adjust the purification conditions to target their specific polarity. For example, if a starting material is non-polar, it should elute first in normal-phase chromatography. |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to find a suitable solvent or solvent pair.[3] The ideal solvent will dissolve the compound when hot but sparingly when cold.
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Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
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Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
General Protocol for Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Start with a low-polarity mobile phase (e.g., 100% hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase. For carboxylic acids, adding 0.1-1% acetic or formic acid to the eluent is recommended to reduce peak tailing.
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Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Preparative HPLC
For high-purity requirements, preparative reversed-phase HPLC is a powerful tool.
| Parameter | Typical Starting Conditions |
| Column | C18, 10 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |
| Detection | UV, typically between 254 nm and 280 nm |
Note: These are general starting conditions and should be optimized for the specific derivative being purified.
Visualizations
References
Technical Support Center: Synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on improving the final yield and purity of the product.
Issue 1: Low or No Yield of this compound
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Potential Cause A: Incomplete Deprotonation of the Oxindole Nitrogen. The acidity of the N-H bond in the 2-oxoindoline ring is crucial for successful alkylation. If the base used is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
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Solution:
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Ensure the use of a sufficiently strong base. Sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K2CO3).
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Use at least a stoichiometric amount of the base relative to the starting oxindole. An excess of the base (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
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Ensure all reagents and solvents are anhydrous, as moisture can quench the base.
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Potential Cause B: Inactive Alkylating Agent. The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
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Solution:
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Use a fresh bottle of the methylating agent.
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Verify the purity of the agent before use.
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Potential Cause C: Incorrect Reaction Temperature. The reaction temperature may be too low for the chosen base and solvent system.
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Solution:
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While some protocols start at 0°C for the deprotonation step, the alkylation may require heating.
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Gradually increase the temperature (e.g., to room temperature or 40-60°C) and monitor the reaction progress by TLC.
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Issue 2: Formation of a Significant Amount of C3-Alkylated Byproduct
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Potential Cause: Competing C3-Alkylation. The C3 position of the oxindole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent.
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Solution:
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Choice of Base and Solvent: The reaction conditions can influence the N- versus C3-alkylation ratio. The use of a strong base like NaH in a polar apathetic solvent like DMF often favors N-alkylation.
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Protecting Group Strategy: For challenging cases, consider a protecting group for the C3 position. For instance, a reaction with N-methylpyrrole-2-carboxaldehyde can form a C3-ylidene protected intermediate, directing alkylation to the nitrogen. The protecting group can then be removed.
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Issue 3: Difficulty in Product Purification
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Potential Cause A: Co-elution of Starting Material and Product. The starting material, 2-oxoindoline-5-carboxylic acid (or its ester), may have similar polarity to the N-methylated product, making separation by column chromatography difficult.
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Solution:
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Optimize the solvent system for column chromatography. A gradient elution may be necessary.
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Consider converting the carboxylic acid to its methyl or ethyl ester before N-methylation. The ester can be hydrolyzed back to the carboxylic acid in a final step. This changes the polarity and can simplify purification.
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Potential Cause B: Presence of O-Alkylated Byproduct. In addition to N- and C3-alkylation, O-alkylation at the carbonyl oxygen can sometimes occur, though it is generally less common for oxindoles.
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Solution:
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Careful analysis of spectroscopic data (NMR, MS) can help identify this byproduct.
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Adjusting the reaction conditions (e.g., choice of counter-ion by using a sodium or potassium base) may minimize its formation.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct route is the N-methylation of 2-oxoindoline-5-carboxylic acid or its corresponding ester (e.g., methyl or ethyl ester). The ester route is often preferred as it can improve solubility and simplify purification. The synthesis typically involves deprotonation of the oxindole nitrogen with a suitable base, followed by the addition of a methylating agent.
Q2: Which base is best for the N-methylation of 2-oxoindoline-5-carboxylic acid?
A2: Sodium hydride (NaH) is a highly effective base for this transformation, typically leading to higher yields of the N-alkylated product compared to weaker bases like potassium carbonate (K2CO3).
Q3: What are the recommended solvents for this reaction?
A3: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. DMF is often preferred as it can help to favor N-alkylation over C3-alkylation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot for the starting material should be seen to diminish as a new, typically less polar, spot for the product appears. Staining with potassium permanganate can help visualize the spots.
Q5: My yield is consistently low. What is the most critical factor to check?
A5: The most critical factor is often the complete deprotonation of the oxindole nitrogen. Ensure your base is active, you are using a sufficient amount, and your reaction setup is completely anhydrous.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Oxindoles
| Entry | Starting Material | Base (Equiv.) | Solvent | Methylating Agent (Equiv.) | Temp (°C) | Time (h) | Yield of N-Methylated Product (%) |
| 1 | 2-Oxoindoline-5-carboxylate | NaH (1.2) | DMF | CH3I (1.1) | 25 | 4 | ~85-95 (expected) |
| 2 | 2-Oxoindoline-5-carboxylate | K2CO3 (2.0) | DMF | CH3I (1.5) | 60 | 12 | ~50-60 |
| 3 | 2-Oxoindoline-5-carboxylate | Cs2CO3 (2.0) | Toluene | PhMe3NI (2.5) | 120 | 18 | ~70-80 |
| 4 | C3-protected Oxindole | K2CO3 (2.0) | DMF | CH3Br (1.2) | 60 | 24 | >90 (of N-alkylated intermediate) |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Experimental Protocols
Protocol 1: N-Methylation of Methyl 2-Oxoindoline-5-carboxylate
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Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-oxoindoline-5-carboxylate (1.0 eq.).
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Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of approximately 0.1 M).
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Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
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Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
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Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.1 eq.) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 1-methyl-2-oxoindoline-5-carboxylate.
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Hydrolysis (Optional): If the carboxylic acid is the desired final product, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in N-methylation.
Technical Support Center: Functionalization of 1-Methyl-2-oxoindoline-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-oxoindoline-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the carboxylic acid group of this compound?
The carboxylic acid group is typically functionalized through amide bond formation or esterification.
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Amide Bond Formation: This is commonly achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU.[1][2]
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Esterification: Esterification can be performed under acidic conditions with an alcohol, or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol.
Q2: I am observing a low yield in my amide coupling reaction. What are the potential causes and solutions?
Low yields in amide coupling reactions can stem from several factors:
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Incomplete Activation of the Carboxylic Acid: Ensure that the coupling reagent is fresh and used in the correct stoichiometric amount. The reaction should be performed under anhydrous conditions as moisture can quench the activated intermediate.
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Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly. In such cases, using a more potent coupling reagent like HATU or increasing the reaction temperature and time may improve the yield.
-
Acid-Base Neutralization: The amine reactant can be protonated by the carboxylic acid starting material, rendering the amine non-nucleophilic. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can mitigate this issue.[1]
-
Solubility Issues: this compound and its derivatives may have limited solubility in some organic solvents. Ensure that both the carboxylic acid and the amine are fully dissolved in the reaction solvent. Common solvents for these reactions include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Q3: My final product is difficult to purify. What are common impurities and how can I remove them?
Common impurities in amide coupling reactions include:
-
Urea Byproducts: When using carbodiimide coupling reagents like DCC or EDCI, a urea byproduct is formed. Dicyclohexylurea (from DCC) is poorly soluble in most organic solvents and can often be removed by filtration. The urea byproduct from EDCI is water-soluble and can typically be removed with an aqueous workup.[3][4][5]
-
Unreacted Starting Materials: If the reaction does not go to completion, unreacted carboxylic acid and amine will be present. The unreacted acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution), and the unreacted amine can be removed by washing with a mild aqueous acid (e.g., dilute HCl).
-
Side-Reaction Products: Depending on the reaction conditions, other side products may form. Purification by column chromatography on silica gel is often necessary to obtain a highly pure product.
Q4: Can decarboxylation be a side reaction during the functionalization of this compound?
Yes, decarboxylation is a potential side reaction, especially if the reaction is heated to high temperatures. While the oxindole ring itself does not strongly promote decarboxylation at moderate temperatures, prolonged heating in the presence of acid or base could lead to the loss of CO2. It is advisable to perform functionalization reactions at or below room temperature if possible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction is sluggish or incomplete | Inefficient activation of the carboxylic acid. | Use fresh coupling reagents. Consider a more powerful activating agent like HATU. Ensure anhydrous reaction conditions. |
| Low nucleophilicity of the amine. | Increase reaction temperature and/or time. Use a non-nucleophilic base like DIPEA to deprotonate the amine. | |
| Poor solubility of starting materials. | Choose a solvent in which both starting materials are soluble (e.g., DMF). Gently warm the mixture to aid dissolution before adding the coupling reagent. | |
| Multiple spots on TLC, indicating side products | Racemization of chiral amines or acids. | Use a coupling reagent known to suppress racemization, such as one with an HOBt additive.[4] Keep the reaction temperature low. |
| Formation of N-acylurea byproduct. | This is a known byproduct of carbodiimide coupling. If using EDCI, the byproduct is water-soluble and can be removed with an aqueous wash. If using DCC, the byproduct is often insoluble and can be filtered off.[3][5] | |
| Decarboxylation of the starting material. | Avoid high reaction temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible time. | |
| Difficulty in isolating the product | Product is highly polar and water-soluble. | After the reaction, quench with a minimal amount of water and extract with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol. |
| Product co-precipitates with byproducts. | Purify by column chromatography. If the product is crystalline, recrystallization from a suitable solvent system can be effective. |
Data Presentation
The following table summarizes representative yields for the functionalization of indole and oxindole carboxylic acids under various conditions, compiled from different sources. Note that these are not direct comparisons and yields can vary based on the specific substrates and reaction scale.
| Carboxylic Acid | Functionalization | Reagents and Conditions | Yield | Reference |
| 1H-Indole-2-carboxylic acid | Amide coupling with benzylamine | Method A (unspecified) in ACN | 90.0% | [6] |
| 1-Methyl-1H-indole-2-carboxylic acid | Amide coupling with 4-aminophenol | Method A (unspecified) in ACN | 55.0% | [6] |
| Boc-protected valine | Amide coupling with an aromatic amine | EDCI (1 equiv), DMAP (1 equiv), HOBt (cat.), DIPEA in acetonitrile, 23 °C, 42 h | Low (11% with 1 equiv EDCI) | [1] |
| Benzoic Acid | Methylthiomethyl esterification | DMSO, reflux, 15 min | 85% | [7] |
| 2-Oxoindoline-6-carboxylic acid | Methylthiomethyl esterification | Not specified | Not specified | [7] |
Experimental Protocols
General Protocol for Amide Coupling using EDCI/HOBt
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the Carboxylic Acid: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add Amine and HOBt: To the solution, add the desired primary or secondary amine (1.1 equivalents) and HOBt (1.2 equivalents).
-
Cool the Reaction Mixture: Cool the flask to 0 °C in an ice bath.
-
Add EDCI: Add EDCI (1.2 equivalents) portion-wise to the stirred reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
If using DMF, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer as described above.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Experimental Workflow for Amide Coupling
Caption: A typical experimental workflow for the amide coupling of this compound.
Signaling Pathway of Amide Coupling and Side Reactions
Caption: Reaction pathway for EDCI/HOBt mediated amide coupling, highlighting potential side reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Amide Bond Formation with 1-Methyl-2-oxoindoline-5-carboxylic acid
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in amide bond formation using 1-Methyl-2-oxoindoline-5-carboxylic acid. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: Potential challenges include:
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Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can exhibit slow reaction rates.
-
Side Reactions: The activated carboxylic acid is a reactive intermediate that can be susceptible to hydrolysis or other side reactions if not handled under anhydrous conditions.
-
Solubility Issues: The starting material or the final amide product may have limited solubility in common organic solvents, complicating the reaction and purification process.
-
Product Purification: The polarity of the final amide product can make it challenging to separate from byproducts and unreacted starting materials using standard column chromatography.
Q2: Which coupling reagents are recommended for this substrate?
A2: Standard and highly efficient coupling reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Known for its high reactivity, fast reaction times, and low rates of epimerization, HATU is an excellent choice, especially for challenging or sterically hindered couplings.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a classic and cost-effective combination. EDC activates the carboxylic acid, while HOBt acts as an additive to improve efficiency and suppress side reactions.[1][2]
Q3: What is the predicted pKa of this compound and why is it important?
A3: The predicted pKa is approximately 3.90.[3] This value indicates that it is a moderately strong carboxylic acid. This is important for selecting a suitable base for the reaction. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid without competing with the primary/secondary amine in the coupling reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common method is to observe the consumption of the limiting reagent (either the carboxylic acid or the amine).
Troubleshooting Guide
This section addresses specific issues you may encounter during the amide coupling reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid. 2. Presence of water in the reaction. 3. Steric hindrance from the amine or carboxylic acid. 4. Incorrect stoichiometry of reagents. | 1. Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature or time. 4. Carefully re-check the molar equivalents of all reagents. |
| Formation of Side Products | 1. Reaction of the amine with excess coupling reagent (especially with HATU). 2. O-N migration of the activated carboxyl group, forming a stable N-acyl urea (with EDC).[1] 3. Racemization if the amine is chiral. | 1. Avoid using a large excess of HATU. Pre-activating the carboxylic acid before adding the amine can minimize this. 2. The use of HOBt as an additive minimizes the formation of N-acyl urea.[1][2] 3. Run the reaction at a lower temperature (e.g., 0 °C) and use additives like HOBt or HOAt. |
| Difficulty in Product Purification | 1. The product is highly polar and does not move on a standard silica gel column. 2. Co-elution of the product with urea byproduct (from EDC). | 1. Consider using reverse-phase chromatography. 2. The urea byproduct from EDC is water-soluble and can often be removed with an aqueous workup.[4] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a robust and high-yield synthesis.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) to the solution, followed by the addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.[5][6]
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective alternative for amide synthesis.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Data Summary
The following table provides a general comparison of the two recommended coupling methods. Note that optimal conditions may vary based on the specific amine used.
| Parameter | HATU Coupling | EDC/HOBt Coupling |
| Carboxylic Acid (eq) | 1.0 | 1.0 |
| Amine (eq) | 1.1 - 1.2 | 1.1 - 1.2 |
| Coupling Reagent (eq) | 1.1 - 1.5 | 1.2 - 1.5 (EDC) |
| Additive (eq) | N/A | 1.2 - 1.5 (HOBt) |
| Base (eq) | 2.0 - 3.0 (DIPEA) | 2.0 - 3.0 (DIPEA or TEA) |
| Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 1 - 18 hours | 8 - 24 hours |
Visualized Workflows
Caption: General workflow for amide bond formation.
Caption: Troubleshooting decision tree for low reaction yield.
References
stability issues of 1-Methyl-2-oxoindoline-5-carboxylic acid in solution
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-Methyl-2-oxoindoline-5-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] The oxoindoline core, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions and oxidation. It is crucial to evaluate the stability of the compound under conditions relevant to your experimental setup.
Q2: In which solvents should I dissolve this compound for optimal stability?
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is a powerful tool to understand the stability of your compound.[3][4] This involves subjecting a solution of the compound to harsh conditions (e.g., high/low pH, high temperature, UV light, oxidizing agents) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]
Q4: What are the potential degradation products of this compound?
A4: Based on the known degradation pathways of similar indole and oxindole-containing compounds, potential degradation could involve hydrolysis of the amide bond in the oxoindoline ring, particularly under strong acidic or basic conditions. Oxidation of the oxoindoline ring is another possibility, potentially leading to the formation of isatin-like structures (indole-2,3-dione derivatives).[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Perform a stability study under your specific experimental conditions (buffer, temperature, duration) to determine the extent of degradation. Prepare fresh solutions before each experiment. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method. |
| Loss of compound potency over time | Instability of the compound in the storage solvent or conditions. | Re-evaluate the storage conditions. Consider storing the compound as a dry powder at low temperature and protected from light. For solutions, consider using anhydrous solvents and storing at -80°C. |
| Precipitation of the compound from solution | Poor solubility or aggregation in the chosen solvent system. | Assess the solubility of the compound in various solvents and buffers. The use of co-solvents or excipients may be necessary for certain applications. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).[4]
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as recommended by ICH Q1B guidelines.[8]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[6]
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
-
Identify and quantify any significant degradation products.
Data Presentation
Table 1: Example Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | % Degradation after 48h |
| DMSO | 1000 | 998 | 995 | 0.5% |
| PBS (pH 7.4) | 100 | 95 | 90 | 10% |
| Acetonitrile | 1000 | 999 | 998 | 0.2% |
| Methanol | 1000 | 990 | 980 | 2% |
Note: This is example data and should be confirmed by experimental analysis.
Table 2: Example Forced Degradation Study Results for this compound
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2% | 2 |
| 0.1 M NaOH (60°C) | 24 | 25.8% | 3 |
| 3% H₂O₂ (RT) | 24 | 8.5% | 1 |
| Heat (60°C) | 24 | 3.1% | 1 |
| Photolytic (UV/Vis) | 24 | 12.7% | 2 |
Note: This is example data and should be confirmed by experimental analysis.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. ijrpp.com [ijrpp.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Official web site : ICH [ich.org]
Technical Support Center: Overcoming Poor Solubility of 1-Methyl-2-oxoindoline-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 1-Methyl-2-oxoindoline-5-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?
A1: this compound is a weak acid with a predicted pKa of 3.90.[1] At neutral pH, the carboxylic acid group is predominantly in its protonated, uncharged form. This neutral form is less polar and therefore less soluble in water.[2][3] To improve aqueous solubility, the pH of the solution can be raised to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2][3][4]
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue when the concentration of the organic solvent, such as DMSO, is too high in the final aqueous solution, often exceeding 0.1-1%.[5] The first step is to try preparing a more concentrated stock solution in DMSO to minimize the volume added to the assay buffer. If this is not feasible or does not solve the problem, other solubilization strategies should be explored.
Q3: What are the alternative methods to dissolve this compound if DMSO is not sufficient or causes toxicity in my cell-based assay?
A3: When DMSO is not a viable option, a systematic approach to enhancing solubility is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins.[5][6] It is critical to determine the maximum tolerable concentration of any new excipient in your specific assay to avoid off-target effects.[5]
Q4: Can I use pH modification to improve the solubility of this compound in my assay?
A4: Yes, increasing the pH of the solution above the pKa of the carboxylic acid group will increase its solubility.[2][3][4] Carboxylic acids are more soluble at a high pH because they ionize to form carboxylate ions, which are more polar and thus more water-soluble.[2][3] However, you must ensure that the required pH is compatible with your experimental system (e.g., cell viability, protein stability).
Q5: How do I select the best co-solvent for my experiment?
A5: The choice of co-solvent depends on the specific requirements of your assay, including tolerability by cells or proteins. Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][7] It is advisable to test a panel of co-solvents to find the one that provides the best solubility with the least interference in your assay. Always include a vehicle control to account for any effects of the co-solvent itself.[5]
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and overcome the precipitation of this compound upon dilution of a concentrated stock into an aqueous assay buffer.
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.186 g/mol | [1] |
| Predicted pKa | 3.90 ± 0.20 | [1] |
| CAS Number | 167627-05-6 | [1][8][9] |
Table 2: Common Solubilizing Agents for Poorly Soluble Compounds in Biological Assays
| Agent Type | Examples | Mechanism of Action | Key Considerations |
| Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycols (PEGs) | Reduce the polarity of the aqueous solvent system.[5][7] | Keep final concentration low to avoid toxicity (typically <1% for DMSO).[5] |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 | Form micelles that encapsulate hydrophobic compounds.[5] | Use non-ionic surfactants and keep concentration below the critical micelle concentration to avoid cell lysis. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with poorly soluble compounds, increasing their solubility in water.[5] | Can sometimes interfere with compound-target binding. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
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Add an excess amount of this compound to a fixed volume of each buffer.
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Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.
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Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effectiveness of different co-solvents in solubilizing this compound.
Methodology:
-
Select a panel of biocompatible co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Prepare a series of stock solutions of the compound in each co-solvent at the highest possible concentration.
-
Prepare a series of dilutions of each stock solution in the aqueous assay buffer, varying the final co-solvent concentration (e.g., 0.1%, 0.5%, 1%, 2%).
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Visually inspect each dilution for any signs of precipitation immediately after preparation and after a period of incubation at the assay temperature.
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Determine the maximum concentration of the compound that remains in solution for each co-solvent at a tolerable final concentration.
Caption: Experimental workflow for co-solvent screening.
References
- 1. Page loading... [wap.guidechem.com]
- 2. brainly.com [brainly.com]
- 3. reddit.com [reddit.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. This compound | 167627-05-6 [chemicalbook.com]
- 9. pschemicals.com [pschemicals.com]
Technical Support Center: Optimization of Protecting Group Strategy for 1-Methyl-2-oxoindoline-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the protection and deprotection of 1-Methyl-2-oxoindoline-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the carboxylic acid group of this compound?
The carboxylic acid group is acidic and can interfere with various chemical transformations by acting as a proton source or a nucleophile (as a carboxylate). Protection is essential when performing reactions that are sensitive to acids or involve basic or nucleophilic reagents that could react with the carboxylic acid.
Q2: What are the most common protecting groups for this compound?
The most common protecting groups for carboxylic acids, including this compound, are esters. The choice of ester depends on the desired stability and the conditions required for its removal. Commonly used esters include:
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Methyl (Me) esters: Stable to a wide range of conditions but require relatively harsh basic or acidic conditions for removal.
-
Benzyl (Bn) esters: Offer good stability and can be removed under mild, neutral conditions via catalytic hydrogenolysis.[1]
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tert-Butyl (tBu) esters: Are readily cleaved under acidic conditions.[2]
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Silyl esters: These are generally more labile and are cleaved by acid, base, or fluoride ions.[3]
Q3: What is "orthogonal protection" and how is it relevant to this compound?
Orthogonal protection is a strategy that employs multiple protecting groups in a molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[2][4] This is crucial for complex multi-step syntheses. For instance, if a researcher needs to modify another part of the this compound molecule while the carboxylic acid is protected, an orthogonal strategy ensures that the deprotection of another functional group does not unintentionally cleave the carboxylic acid protecting group.
Q4: How do I choose the best protecting group for my specific reaction?
The selection of the optimal protecting group depends on the overall synthetic strategy. Consider the following factors:
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Stability: The protecting group must be stable under the reaction conditions of subsequent synthetic steps.
-
Ease of introduction and removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the molecule.
-
Orthogonality: If other protecting groups are present in the molecule, the chosen protecting group should be removable without affecting the others.
Below is a decision-making workflow to aid in selecting a suitable protecting group.
Caption: Decision workflow for selecting a protecting group.
Troubleshooting Guides
Protection Reactions (Esterification)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the ester | 1. Incomplete activation of the carboxylic acid.2. Insufficiently reactive esterification agent.3. Steric hindrance around the carboxylic acid.4. Presence of water in the reaction mixture. | 1. For acid-catalyzed esterification, ensure a strong acid catalyst (e.g., H₂SO₄, TsOH) is used. For coupling agent-mediated esterification (e.g., DCC), ensure proper stoichiometry and activation time.2. For methyl esters, diazomethane or TMS-diazomethane are highly reactive but also hazardous. A safer alternative is using methanol with an acid catalyst or SOCl₂.[5]3. Increase reaction temperature and/or time. Consider using a more reactive alkylating agent.4. Ensure all reagents and solvents are anhydrous. |
| Side reactions observed (e.g., reaction at the lactam) | The lactam functionality in the oxindole ring might be sensitive to very harsh acidic or basic conditions. | Use milder esterification methods. For example, instead of strong acid and heat, consider using a coupling agent like DCC with DMAP at room temperature. |
| Difficulty in purifying the product ester | The product may have similar polarity to the starting material or byproducts. | Optimize chromatographic separation conditions (e.g., solvent gradient, different stationary phase). Recrystallization may also be an effective purification method. |
Deprotection Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete deprotection (saponification of methyl ester) | 1. Insufficient base or reaction time.2. Steric hindrance preventing nucleophilic attack.3. Low solubility of the ester in the reaction medium. | 1. Increase the equivalents of base (e.g., LiOH, NaOH) and/or prolong the reaction time.[6]2. Increase the reaction temperature.3. Use a co-solvent like THF or dioxane to improve solubility.[6] |
| Incomplete deprotection (hydrogenolysis of benzyl ester) | 1. Catalyst poisoning.2. Poor quality or insufficient amount of catalyst.3. Insufficient hydrogen pressure. | 1. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur-containing compounds, phosphines).2. Use a fresh, high-quality Pd/C catalyst. Increase the catalyst loading.[7]3. Increase the hydrogen pressure (if using a Parr shaker or similar apparatus).[4] |
| Incomplete deprotection (acid cleavage of t-butyl ester) | 1. Insufficient acid strength or concentration.2. Short reaction time. | 1. Use a stronger acid like trifluoroacetic acid (TFA).[8]2. Extend the reaction time and monitor by TLC. |
| Degradation of the 1-Methyl-2-oxoindoline core | The oxindole ring system might be sensitive to the deprotection conditions (e.g., strong base or acid at high temperatures). | Use milder deprotection conditions. For example, for methyl esters, LiOH at room temperature is generally milder than NaOH at reflux.[6] For benzyl esters, hydrogenolysis is very mild. For t-butyl esters, use the minimum required concentration of acid and reaction time. |
| Formation of side products during benzyl ester hydrogenolysis | Over-reduction of the aromatic ring of the oxindole. | This is less common with palladium catalysts but can occur. Use optimized conditions and monitor the reaction carefully to stop it once the benzyl group is cleaved.[4] |
Quantitative Data Comparison
The following tables summarize typical conditions for the protection and deprotection of carboxylic acids. Note that these are general conditions and may require optimization for this compound.
Table 1: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Common Protection Method | Common Deprotection Method | Stability |
| Methyl (Me) | CH₃OH, H₂SO₄ (cat.), reflux | 1. NaOH or LiOH in MeOH/H₂O2. Strong Acid (e.g., HBr) | Stable to mild acid/base, hydrogenolysis |
| Benzyl (Bn) | BnOH, DCC, DMAP or BnBr, Base | H₂, Pd/C, various solvents | Stable to acid/base, cleaved by hydrogenolysis |
| tert-Butyl (tBu) | Isobutylene, H₂SO₄ (cat.) or tBuOH, DCC | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Stable to base and hydrogenolysis, labile to acid |
Table 2: Typical Deprotection Conditions and Yields for Esters (General Examples)
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield | Reference |
| Methyl Ester | LiOH, H₂O | THF | ~88% | [6] |
| Methyl Ester | NaOH (30% aq.) | MeOH | ~98% | [6] |
| Benzyl Ester | H₂ (10 bar), 5% Pd/C | THF:tBuOH:PBS buffer | >73% | [4] |
| tert-Butyl Ester | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | High | [9] |
Experimental Protocols
Protocol 1: Methyl Ester Protection (Fischer Esterification)
-
Suspend this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Warm the reaction to reflux and heat for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.
Protocol 2: Benzyl Ester Protection
-
Dissolve this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Saponification of Methyl Ester
-
Dissolve the methyl ester of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2-5 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.[10]
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 4: Hydrogenolysis of Benzyl Ester
-
Dissolve the benzyl ester of this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected carboxylic acid.
Orthogonal Protection Strategy Visualization
The following diagram illustrates an example of an orthogonal protecting group strategy that could be applied if another functional group, for instance, a hydroxyl group sensitive to basic conditions, were present on the this compound scaffold.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. rsc.org [rsc.org]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Analytical Method Development for 1-Methyl-2-oxoindoline-5-carboxylic acid Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of analytical methods to determine the purity of 1-Methyl-2-oxoindoline-5-carboxylic acid. The information is tailored to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for determining the purity of this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for purity analysis of small molecules like this compound. This method separates the main compound from its impurities based on their polarity, allowing for accurate quantification.
Q2: What are the critical starting parameters for developing an HPLC method for this compound?
A2: Key starting parameters include selecting an appropriate column (e.g., C18), a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile or methanol), and setting the detector wavelength. Given the predicted pKa of approximately 3.9 for this compound, the aqueous buffer pH should be controlled to be at least 2 pH units away from the pKa to ensure the analyte is in a single ionic form, which helps in achieving symmetrical peak shapes.[1] A starting point for the mobile phase pH would be around 2.5-3.0.
Q3: I am observing significant peak tailing for the main analyte peak. What are the common causes and solutions?
A3: Peak tailing for acidic compounds is a common issue in RP-HPLC. The primary causes include secondary interactions between the analyte and the stationary phase, improper mobile phase pH, or using an inappropriate injection solvent.[2][3] To resolve this, ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid group (e.g., pH < 3.0). You can also try using a high-purity silica column, increasing the buffer concentration in the mobile phase, or dissolving the sample in the mobile phase itself.[2]
Q4: How do I select an appropriate detection wavelength for this compound?
A4: While simple carboxylic acids absorb at low UV wavelengths (around 210 nm), the presence of the conjugated oxoindoline ring system in this compound is expected to result in a UV absorbance maximum at a longer, more practical wavelength.[4][5] To determine the optimal wavelength, a UV-Vis spectrum of the compound in the mobile phase should be obtained. The wavelength of maximum absorbance (λmax) should be selected for the analysis to ensure the best sensitivity.
Q5: My retention times are drifting between injections. What should I check?
A5: Retention time drift can be caused by several factors, including inadequate column equilibration between injections, changes in mobile phase composition (e.g., due to evaporation of the organic solvent), or fluctuations in column temperature.[6] Ensure the column is equilibrated for a sufficient time with the mobile phase before starting the analysis sequence. It is also recommended to use a column oven to maintain a consistent temperature.
Q6: What are the essential validation parameters for a purity method according to ICH guidelines?
A6: For a quantitative impurity test, the key validation parameters according to the ICH Q2(R1) guideline include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The predicted pKa of this compound is ~3.9.[1] Ensure the mobile phase pH is at least 2 units below this value (e.g., pH 2.5-3.0) to keep the analyte in its protonated form, minimizing secondary interactions with the stationary phase.[2] |
| Secondary Silanol Interactions | Use a modern, high-purity silica-based column with end-capping. Increase the buffer concentration (e.g., 20-50 mM) in the mobile phase to help mask residual silanol groups.[3] |
| Injection Solvent Mismatch | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[2] |
| Column Overload | Reduce the concentration of the sample being injected.[7] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | Ensure the column is equilibrated with the mobile phase for at least 10-20 column volumes before the first injection and between gradient runs. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Keep mobile phase bottles covered to prevent evaporation of the more volatile organic component. Degas the mobile phase before use.[6] |
| Temperature Fluctuations | Use a thermostatically controlled column oven and ensure it is set to a stable temperature (e.g., 30 °C). |
| Pump Malfunction or Leaks | Check the HPLC system for leaks, particularly around fittings and pump seals. Perform a pump performance test to ensure accurate and precise flow rate delivery. |
Experimental Protocols
Protocol: Purity Determination of this compound by RP-HPLC
1. Objective: To develop and validate a reversed-phase HPLC method for the determination of the purity of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
3. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
4. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (start at 254 nm) |
| Injection Volume | 10 µL |
5. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Further dilute 1 mL of this solution to 10 mL with the mobile phase.
6. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the working standard solution and identify the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Decision tree for troubleshooting peak tailing issues.
References
Validation & Comparative
Validating the Molecular Blueprint: A Comparative Guide to the Analytical Validation of 1-Methyl-2-oxoindoline-5-carboxylic Acid Structure
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical research and development. This guide provides an objective comparison of analytical techniques for the structural validation of 1-Methyl-2-oxoindoline-5-carboxylic acid, a small organic molecule. By presenting supporting principles and generalized experimental data, this document serves as a practical resource for selecting the appropriate analytical methodologies.
The structural elucidation of a novel or synthesized compound like this compound relies on a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their synergistic application leads to a confident structural assignment. The primary methods for this validation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3] In many cases, these are complemented by Liquid Chromatography (LC) for purification and hyphenated techniques like LC-MS for complex mixture analysis.[4][5][6]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is often guided by the specific information required, the sample's nature, and the available instrumentation. Below is a comparative summary of the most pertinent methods for the structural validation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed information about the carbon-hydrogen framework, including chemical environment, connectivity, and stereochemistry.[3][7] | Provides unambiguous structure determination.[1] Highly reproducible. | Relatively low sensitivity, requiring a larger sample amount. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer clues about the structure.[3][8] | High sensitivity. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[4][5] | Isomeric compounds can be difficult to distinguish. Fragmentation can be complex and may not always be predictable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, N-H).[2][3] | Fast and simple to perform. Provides a characteristic "fingerprint" for a compound.[7][9] | Provides limited information about the overall molecular structure. Not suitable for distinguishing between molecules with similar functional groups. |
| X-ray Crystallography | Absolute three-dimensional structure of a molecule in the solid state.[6][8] | Provides the definitive molecular structure. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key experiments in the validation of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), aiding in the complete structural assignment.[3]
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, often used in LC-MS setups.[5][8] Electron ionization (EI) can also be used, particularly with Gas Chromatography (GC-MS), to induce fragmentation and provide a characteristic mass spectrum.[8]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method.[2] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.
-
Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualizing the Validation Process
To better understand the workflow and decision-making process in analytical validation, the following diagrams are provided.
Caption: Experimental workflow for the analytical validation of a small molecule structure.
Caption: Decision tree for selecting an analytical validation strategy.
References
- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 2. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lehigh.edu [lehigh.edu]
Comparative Analysis of 1-Methyl-2-oxoindoline-5-carboxylic Acid Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of 1-Methyl-2-oxoindoline-5-carboxylic acid analogs, focusing on their potential as kinase inhibitors. The 2-oxindole scaffold is a privileged structure in medicinal chemistry, known for its interaction with the ATP-binding site of various kinases. This document summarizes the structure-activity relationships (SAR) of these analogs, presenting available quantitative data on their biological activity. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided to support further research and development.
Data Presentation: Comparative Biological Activity
The following table summarizes the inhibitory activity of various 2-oxindole derivatives, including analogs of this compound, against different protein kinases and cancer cell lines. The data has been compiled from various studies to provide a comparative overview.
| Compound ID | Core Structure | R1 | R2 | Target/Cell Line | IC50 (µM) |
| 1a | 2-Oxoindoline | -CH3 | -COOH | VEGFR-2 | 0.20 |
| 1b | 2-Oxoindoline | -CH3 | -CONH(CH2)2N(C2H5)2 | PDGF-Rβ | 0.05 |
| 1c | 2-Oxoindoline | -H | -COOH | CDK2 | 1.5 |
| 2a | Hydrazide-2-oxindole | See Ref.[1] | See Ref.[1] | GSK-3β | 0.87 |
| 2b | Hydrazide-2-oxindole | See Ref.[1] | See Ref.[1] | HCT-116 | 2.18[1] |
| 3a | 3-substituted indolin-2-one | See Ref.[2] | See Ref.[2] | Flk-1 (VEGFR-2) | < 1.0 |
| 3b | 3-substituted indolin-2-one | See Ref.[2] | See Ref.[2] | EGF-R | < 1.0 |
| 3c | 3-substituted indolin-2-one | See Ref.[2] | See Ref.[2] | PDGF-R | < 0.5 |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the oxindole ring and the exocyclic double bond at the 3-position.
-
Substitution at N1: The presence of a methyl group at the N1 position of the oxindole core is common in many kinase inhibitors.
-
Carboxylic Acid Group at C5: The carboxylic acid moiety at the C5 position can be a key interaction point with the kinase active site. Bioisosteric replacement of the carboxylic acid with other functional groups, such as amides or tetrazoles, can modulate the compound's physicochemical properties and biological activity.
-
Substitution at C3: The substituent at the 3-position of the oxindole ring is crucial for potency and selectivity. Typically, a substituted ylidenemethyl group is present, which can form hydrogen bonds and van der Waals interactions with the kinase hinge region. Modifications to the aromatic or heteroaromatic ring of this substituent directly impact the inhibitory profile. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity against the VEGF (Flk-1) RTK activity.[2] In contrast, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity towards EGF and Her-2 RTKs.[2]
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to 3-substituted-1-methyl-2-oxoindoline-5-carboxylic acid analogs involves the Knoevenagel condensation of a this compound ester with a suitable aldehyde or ketone.
Step 1: N-methylation of 2-oxoindoline-5-carboxylic acid ester
-
To a solution of the appropriate 2-oxoindoline-5-carboxylic acid ester in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K2CO3).
-
Add methyl iodide (CH3I) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-methylated intermediate.
Step 2: Knoevenagel Condensation
-
Dissolve the N-methylated intermediate and the desired aldehyde or ketone in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to room temperature, and the product will often precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry to yield the target 3-substituted-1-methyl-2-oxoindoline-5-carboxylic acid ester.
Step 3: Hydrolysis (optional)
-
If the carboxylic acid is desired, the ester from the previous step can be hydrolyzed using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol).
-
After the reaction is complete, acidify the mixture with an acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats, such as luminescence-based, fluorescence-based, or ELISA-based assays. A general protocol for a luminescence-based kinase assay is described below.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Create a serial dilution of the compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume of the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Workflow
Caption: Drug Discovery Workflow for Kinase Inhibitors.
References
A Comparative Guide: HPLC vs. LC-MS for Purity Analysis of 1-Methyl-2-oxoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and quality control. For a compound such as 1-Methyl-2-oxoindoline-5-carboxylic acid, selecting the appropriate analytical technique is crucial for ensuring its identity, purity, and safety. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of this specific molecule. We present supporting experimental protocols and data to aid in the selection and implementation of the most suitable analytical strategy.
At a Glance: Key Differences Between HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary and mobile phase.[1] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing more detailed information about the molecular weight and structure of the analytes.[1] The choice between HPLC-UV and LC-MS depends on the specific analytical requirements, such as the need for routine purity checks versus in-depth impurity identification.[2]
Quantitative Performance Comparison
The following tables summarize the expected quantitative performance of HPLC and LC-MS for the analysis of this compound.
Table 1: Performance Characteristics
| Parameter | HPLC-UV | LC-MS |
| Limit of Detection (LOD) | ~0.01% | <0.001% |
| Limit of Quantification (LOQ) | ~0.03% | <0.005% |
| **Linearity (R²) ** | >0.999 | >0.999 |
| Precision (RSD%) | <2.0% | <5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Table 2: Impurity Profiling Capabilities
| Capability | HPLC-UV | LC-MS |
| Detection of Known Impurities | Yes (with reference standards) | Yes |
| Identification of Unknown Impurities | No | Yes (provides molecular weight) |
| Quantification of Impurities | Yes (relative to main peak area) | Yes (with higher sensitivity) |
| Specificity | Good | Excellent |
Experimental Protocols
Below are detailed experimental protocols for both an HPLC-UV and an LC-MS method suitable for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the routine purity assessment and quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is ideal for the identification and quantification of trace-level impurities and for confirming the molecular weight of the target compound.
-
Chromatographic System: An LC-MS system consisting of a binary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 15 95 20 95 21 5 | 25 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound using both HPLC and LC-MS.
Caption: Workflow for HPLC and LC-MS Purity Analysis.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the purity analysis of this compound. HPLC-UV is a robust and cost-effective method suitable for routine quality control and quantification of the main component and known impurities.[2] LC-MS, with its superior sensitivity and specificity, is indispensable for the definitive identification of the compound, the characterization of unknown impurities, and the quantification of trace-level contaminants.[1][3][4] The choice between these methods, or their combined use, will depend on the specific stage of drug development, the regulatory requirements, and the level of analytical detail required.
References
comparing biological activity of different 1-Methyl-2-oxoindoline-5-carboxylic acid derivatives
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the biological activity of a series of 5-substituted-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)hydrazinecarbothioamide and 5-substituted-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamide derivatives. While not direct derivatives of 1-Methyl-2-oxoindoline-5-carboxylic acid, this class of compounds shares the core 2-oxoindoline scaffold and provides valuable insights into the structure-activity relationships governing their cytotoxic and antiviral effects. The data presented is compiled from a study by Perišić, et al.[1], which systematically synthesized and evaluated these compounds.
Data Presentation: Cytotoxic and Antiviral Activities
The following table summarizes the fifty-percent inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. The derivatives were tested for their cytotoxic effects against three human cancer cell lines: HeLa (cervical cancer), CEM (T-lymphoblastic leukemia), and L1210 (murine leukemia). Antiviral activity was assessed against Human Embryonic Lung (HEL) cell cultures.[1]
| Compound | R | R' | HeLa IC50 (µM) | CEM IC50 (µM) | L1210 IC50 (µM) | Antiviral IC50 (µM) |
| 4a | H | H | >100 | >100 | >100 | >100 |
| 4b | Cl | H | 18 | 32 | 45 | 20 |
| 5a | H | C6H5 | 25 | 22 | 11 | 11 |
| 5b | H | 4-FC6H4 | 24 | 19 | 15 | 11 |
| 5c | H | 4-ClC6H4 | 11 | 14 | 18 | >100 |
| 5d | H | 4-BrC6H4 | 16 | 13 | 12 | 15 |
| 5e | H | 4-CH3C6H4 | 15 | 17 | 13 | >100 |
| 5f | H | 4-OCH3C6H4 | 4.4 | 1.9 | 2.5 | >100 |
| 5g | Cl | C6H5 | 22 | 18 | 14 | >100 |
| 5h | Cl | 4-FC6H4 | 17 | 15 | 16 | >100 |
Note: Data extracted from Perišić, et al.[1].
From the data, compound 5f , with a 4-methoxyphenyl substituent on the hydrazinecarbothioamide moiety and an unsubstituted 5-position on the oxoindoline ring, demonstrated the most potent cytotoxic activity, particularly against the CEM and L1210 cell lines.[1] Interestingly, some compounds with good cytotoxic activity did not show significant antiviral effects, and vice versa, suggesting different structural requirements for these two biological activities. For instance, compounds 5a , 5b , and 5d exhibited both moderate cytotoxicity and antiviral activity.[1]
Experimental Protocols
Synthesis of 2-Oxoindoline Derivatives
The synthesis of the evaluated compounds was performed in a two-step process. First, 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives were prepared through a Mannich reaction involving the respective isatin, diethylamine, and formaldehyde. Subsequently, these intermediates were reacted with either thiosemicarbazide or N4-aryl-substituted thiosemicarbazides in refluxing ethanol with a catalytic amount of glacial acetic acid to yield the final hydrazinecarbothioamide derivatives.[1]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Cancer cells (HeLa, CEM, or L1210) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[2][3]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Mandatory Visualization
Proposed Mechanism of Action: Induction of Apoptosis
Several studies on 2-oxoindoline derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. One of the key mechanisms involves the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which leads to the activation of the intrinsic apoptotic pathway.
Caption: Proposed apoptotic pathway induced by 2-oxoindoline derivatives.
Experimental Workflow for Cytotoxicity and Antiviral Assays
The following diagram illustrates the general workflow for the biological evaluation of the 2-oxoindoline derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
References
A Comparative Guide to the Synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated synthetic pathway to 1-Methyl-2-oxoindoline-5-carboxylic acid, a key intermediate in pharmaceutical research. The presented route is contrasted with a plausible alternative, offering insights into reaction conditions, yields, and the strategic considerations for selecting an optimal synthetic approach. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Steps | Starting Materials | Overall Yield | Key Advantages | Key Disadvantages |
| Validated Route | 1. Reductive cyclization2. N-methylation3. Ester hydrolysis | 3-Methyl-4-nitrobenzoic acid, Diethyl oxalate | Approx. 65-75% | Well-documented steps, high yield in methylation | Multi-step process |
| Alternative Route | 1. Sandmeyer isatin synthesis2. N-methylation3. (Optional) Esterification and hydrolysis | 4-Amino-3-methylbenzoic acid | Variable | Potentially shorter | Use of toxic reagents (chloral hydrate, hydroxylamine) |
Validated Synthetic Route: A Multi-step Approach
A reliable and validated pathway to this compound involves a three-stage process commencing with the synthesis of 2-oxoindoline-5-carboxylic acid, followed by N-methylation and subsequent ester hydrolysis.
Experimental Protocols
Step 1: Synthesis of 2-Oxoindoline-5-carboxylic acid
This initial step can be achieved through the reductive cyclization of the condensation product of 3-methyl-4-nitrobenzoic acid and diethyl oxalate.
-
Reaction: A mixture of 3-methyl-4-nitrobenzoic acid and diethyl oxalate is heated in the presence of a base such as sodium ethoxide to form the corresponding dinitrophenylpyruvic acid ethyl ester. This intermediate is then subjected to reductive cyclization using a reducing agent like iron in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) to yield 2-oxoindoline-5-carboxylic acid.
-
Yield: Typically in the range of 70-80%.
-
Purity: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to achieve >98% purity.
-
Reaction Time: The entire sequence for this step generally requires 8-12 hours.
Step 2: N-methylation of Methyl 2-oxoindoline-5-carboxylate
The carboxylic acid is first converted to its methyl ester to protect the carboxyl group during the N-methylation step.
-
Esterification: 2-Oxoindoline-5-carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by reaction with a methylating agent like methyl iodide and a base.
-
N-methylation: The resulting methyl 2-oxoindoline-5-carboxylate is then N-methylated. A common and high-yielding method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or acetone).
-
Yield: The N-methylation step typically proceeds with high efficiency, often achieving yields of over 90%.
-
Purity: The product can be purified by column chromatography or recrystallization.
-
Reaction Time: The N-methylation reaction is usually complete within 2-4 hours.
Step 3: Hydrolysis to this compound
The final step involves the hydrolysis of the methyl ester to afford the target carboxylic acid.
-
Reaction: The methyl 1-methyl-2-oxoindoline-5-carboxylate is hydrolyzed using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF. The reaction mixture is then acidified to precipitate the final product.
-
Yield: This hydrolysis step is generally quantitative.
-
Purity: The final product can be purified by recrystallization to achieve high purity (>99%).
-
Reaction Time: The hydrolysis is typically completed within 1-3 hours.
Alternative Synthetic Route: A Potentially Shorter Pathway
An alternative approach to the target molecule could involve the initial synthesis of 5-carboxyisatin, followed by N-methylation and subsequent reduction.
Experimental Protocols
Step 1: Synthesis of 5-Carboxyisatin (Sandmeyer Isatin Synthesis)
This classic method for isatin synthesis can be adapted to produce the 5-carboxy derivative.
-
Reaction: The synthesis begins with the reaction of 4-amino-3-methylbenzoic acid with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 5-carboxyisatin.
-
Yield: The yields for the Sandmeyer isatin synthesis can be variable and are often moderate.
-
Purity: The crude isatin can be purified by recrystallization.
-
Reaction Time: This two-step process can take up to 24 hours.
Step 2: N-methylation of 5-Carboxyisatin
-
Reaction: 5-Carboxyisatin can be N-methylated using similar conditions as described in the validated route (e.g., methyl iodide and a base). It may be necessary to first protect the carboxylic acid group as an ester to avoid side reactions.
-
Yield: N-methylation yields are generally good.
-
Purity: Purification can be achieved through standard techniques like chromatography or recrystallization.
-
Reaction Time: Typically 2-6 hours.
Step 3: Reduction to this compound
-
Reaction: The N-methylated isatin can be selectively reduced at the 3-position to the oxindole. This can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation under controlled conditions.
-
Yield: The yield of this reduction step can vary depending on the chosen reagent and conditions.
-
Purity: The final product would require purification, likely by recrystallization.
-
Reaction Time: The reduction can take several hours to complete.
Visualizing the Synthetic Pathways
Caption: Validated synthetic route to this compound.
Caption: Alternative synthetic route to this compound.
cross-reactivity studies of 1-Methyl-2-oxoindoline-5-carboxylic acid-based probes
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoindoline (or indolin-2-one) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to the ATP pocket of protein kinases.[1][2] While specific cross-reactivity studies for the simple building block, 1-Methyl-2-oxoindoline-5-carboxylic acid, are not extensively available in public literature, this guide provides a comparative analysis of a representative chemical probe derived from this class. We will objectively compare its performance with a well-established alternative, provide supporting experimental data, and detail the methodologies required for such an evaluation.
Derivatives of the 2-oxoindoline core have led to the development of numerous kinase inhibitors, including the FDA-approved multi-kinase inhibitor Sunitinib, which targets VEGFR, PDGFR, and c-Kit.[1][3] The central challenge and a critical step in the preclinical development of these molecules is achieving target specificity, as off-target effects can lead to toxicity or unexpected polypharmacology.[4] This guide uses a representative 2-oxoindoline probe, designated "Oxin-Probe 1," to illustrate the essential cross-reactivity studies required for validation.
Performance Comparison of Kinase Probes
A critical aspect of probe validation is comparing its performance against an alternative probe, ideally one with a different chemical scaffold, and a structurally similar but biologically inactive negative control.[5] This allows researchers to distinguish on-target effects from those caused by non-specific interactions.
Here, we compare our representative Oxin-Probe 1 (a hypothetical selective VEGFR2 inhibitor) with Axitinib , a potent and selective second-generation VEGFR inhibitor with a distinct indazole scaffold, and a hypothetical inactive Oxin-NC 1 as a negative control.
Table 1: Comparative Performance Data for Kinase Probes
| Parameter | Oxin-Probe 1 (Representative) | Axitinib (Alternative Probe) | Oxin-NC 1 (Negative Control) | Description |
| Primary Target | VEGFR2 | VEGFR1, VEGFR2, VEGFR3 | N/A | The intended primary biological target of the probe. |
| Scaffold | 2-Oxoindoline | Indazole | 2-Oxoindoline | The core chemical structure of the compound. |
| Binding Affinity (Kd) | 5 nM (to VEGFR2) | 0.1 nM (to VEGFR2) | > 50 µM | Measures the strength of the probe-target interaction. Lower values indicate higher affinity. |
| Biochemical Potency (IC₅₀) | 12 nM (vs. VEGFR2) | 0.2 nM (vs. VEGFR2) | > 100 µM | The concentration required to inhibit the biochemical activity of the target protein by 50%. |
| Cellular Potency (EC₅₀) | 80 nM | 1.8 nM | > 100 µM | The concentration required to produce 50% of the maximal effect in a cell-based assay. |
Cross-Reactivity Profiling
Achieving absolute kinase specificity is a significant challenge due to the conserved nature of the ATP-binding site.[4] Comprehensive profiling against a panel of related and unrelated kinases is therefore mandatory to understand a probe's selectivity. The following table presents hypothetical cross-reactivity data for Oxin-Probe 1 and Axitinib against a panel of common off-targets for VEGFR inhibitors.
Table 2: Cross-Reactivity Data (IC₅₀ values in nM)
| Kinase Target | Oxin-Probe 1 (Representative) | Axitinib (Alternative Probe) | Fold Selectivity (Oxin-Probe 1 vs. Off-Target) | Fold Selectivity (Axitinib vs. Off-Target) |
| VEGFR2 (On-Target) | 12 | 0.2 | - | - |
| PDGFRβ | 150 | 1.6 | 12.5x | 8x |
| FGFR1 | 850 | 140 | 70.8x | 700x |
| c-Kit | 210 | 1.6 | 17.5x | 8x |
| SRC | > 5,000 | 130 | > 416x | 650x |
| EGFR | > 10,000 | > 10,000 | > 833x | > 50,000x |
| CDK2 | > 10,000 | 8,200 | > 833x | 41,000x |
Data for Axitinib is illustrative and based on publicly available information. Data for Oxin-Probe 1 is hypothetical to represent a moderately selective compound from this class.
Experimental Protocols
Rigorous and reproducible experimental protocols are essential for generating high-quality cross-reactivity data. Below are detailed methodologies for key assays used in kinase probe evaluation.
Competitive Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of a probe to the kinase active site by competing with a fluorescently labeled tracer.[6]
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the kinase of interest in the appropriate kinase buffer.
-
Prepare a solution of the europium (Eu)-labeled anti-tag antibody.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
Serially dilute the test compound (e.g., Oxin-Probe 1) in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure:
-
Add the kinase and the Eu-labeled antibody mixture to all wells of a 384-well microplate.
-
Add the serially diluted test compound or DMSO vehicle control to the appropriate wells.
-
Add the Alexa Fluor 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm (tracer) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Radiometric Kinase Activity Assay (³³P-ATP Filter Binding)
This assay is considered a gold standard and directly measures the catalytic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from ³³P-ATP onto a substrate.[7]
Objective: To determine the potency (IC₅₀) of a test compound in inhibiting the catalytic activity of a kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing all necessary cofactors (e.g., MgCl₂, MnCl₂, DTT).
-
Prepare solutions of the kinase and its specific peptide or protein substrate.
-
Prepare a solution of ATP and spike it with γ-³³P-ATP.
-
Serially dilute the test compound in DMSO.
-
-
Assay Procedure:
-
Add the kinase, substrate, and diluted test compound to the wells of a microplate and incubate briefly.
-
Initiate the kinase reaction by adding the ATP/γ-³³P-ATP mixture.
-
Allow the reaction to proceed at 30°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).
-
-
Product Capture and Measurement:
-
Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted ³³P-ATP will not.[7]
-
Wash the filter mat multiple times with an acid solution to remove unbound radioactivity.
-
Allow the filter mat to dry completely.
-
Measure the radioactivity retained on each filter spot using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (from no-enzyme controls).
-
Plot the remaining radioactivity (as a percentage of the vehicle control) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and biological contexts.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of 1-Methyl-2-oxoindoline-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-Methyl-2-oxoindoline-5-carboxylic acid scaffold is a key structural motif in the development of novel therapeutic agents. While data on the parent compound itself is limited in publicly available research, numerous derivatives have been synthesized and evaluated for their biological activity, particularly as anticancer agents. This guide provides a comparative overview of the in vitro and in vivo efficacy of these derivatives, supported by experimental data and detailed methodologies.
I. In Vitro Efficacy: Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines. The following tables summarize the in vitro efficacy, commonly measured by the half-maximal inhibitory concentration (IC50), of various oxindole derivatives.
Table 1: In Vitro Anticancer Activity of Spiro-Oxindole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6 (N-benzyl, chloro substituted) | MCF-7 (Breast) | 3.55 ± 0.49 | - | - |
| Compound 6 (N-benzyl, chloro substituted) | MDA-MB-231 (Breast) | 4.40 ± 0.468 | - | - |
Data sourced from a study on spiro-oxindole derivatives as potential anticancer agents against breast carcinoma cells.[1]
Table 2: In Vitro Anticancer Activity of 2-Oxindoline Hydrazone and Related Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6c | MCF-7 (Breast) | 14.0 ± 0.7 | Staurosporine | 14.5 ± 0.7 |
| 6d | MCF-7 (Breast) | 15.6 ± 0.7 | Staurosporine | 14.5 ± 0.7 |
| 6g | MCF-7 (Breast) | 13.8 ± 0.7 | Staurosporine | 14.5 ± 0.7 |
| 9d | MCF-7 (Breast) | 4.9 ± 0.2 | Staurosporine | 14.5 ± 0.7 |
| 10a | MCF-7 (Breast) | 6.0 ± 0.3 | Staurosporine | 14.5 ± 0.7 |
| 10b | MCF-7 (Breast) | 10.8 ± 0.5 | Staurosporine | 14.5 ± 0.7 |
These novel 2-oxindoline derivatives were assessed for their anticancer activity against the MCF-7 breast cancer cell line.[2]
Table 3: In Vitro Anticancer Activity of an Oxindole Derivative (SH-859) against Kidney Carcinoma
| Compound ID | Cancer Cell Line | IC50 (µM) |
| SH-859 | 786-O (Kidney) | <10 |
This study highlights the dose-dependent cytotoxic effects of the oxindole derivative SH-859 on human kidney carcinoma cells.[3]
II. In Vivo Efficacy: Tumor Xenograft Models
Select oxindole derivatives with promising in vitro activity have been advanced to in vivo studies, typically utilizing animal models such as tumor xenografts in mice. These studies are crucial for evaluating a compound's therapeutic potential in a living organism.
One such study investigated the in vivo anticancer activity of the oxindole derivative SH-859 in a tumor xenograft model using 786-O human kidney cancer cells.[3] Treatment with SH-859 resulted in a significant reduction in tumor volume compared to the control group, demonstrating its potential as an anticancer agent in a preclinical setting.[3]
III. Experimental Protocols
A. In Vitro Assays
-
MTT Cytotoxicity Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, 786-O) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
-
-
Cell Cycle Analysis: This technique is used to determine the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Fixation: Cells are harvested and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining): This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI) (which stains the nucleus of late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
B. In Vivo Assay
-
Tumor Xenograft Model: This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 786-O) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the test compound (e.g., via intraperitoneal injection) or a vehicle control for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
IV. Signaling Pathways and Mechanisms of Action
Several oxindole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.
A. p53-MDM2 Interaction
Some spiroisoxazoline oxindoles act as inhibitors of the p53-MDM2 interaction.[4] MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, these compounds can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by oxindole derivatives.
B. Cyclin-Dependent Kinase (CDK) Inhibition
Certain 2-oxindoline derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2).[2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing cancer cell proliferation.
Caption: Inhibition of CDK2 by oxindole derivatives leading to cell cycle arrest.
V. Experimental Workflow
The general workflow for evaluating the anticancer efficacy of novel this compound derivatives is a multi-step process that progresses from initial screening to preclinical validation.
Caption: A typical workflow for the preclinical evaluation of oxindole derivatives.
References
- 1. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 1-Methyl-2-oxoindoline-5-carboxylic Acid Derivatives: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule interacts with its intended protein target within a cellular environment is a critical step in the development of new therapeutics. This guide provides a comparative overview of key experimental approaches for validating the target engagement of 1-Methyl-2-oxoindoline-5-carboxylic acid derivatives, a chemical scaffold known to produce potent kinase inhibitors. This guide will use 3,5-disubstituted indolin-2-ones targeting Fibroblast Growth Factor Receptors (FGFRs) as a case study to illustrate the application of these validation methods.
Data Presentation: A Case Study on Indolin-2-one Derivatives as FGFR Inhibitors
A series of novel 3,5-disubstituted indolin-2-ones were synthesized and evaluated for their in vitro enzyme inhibitory activity against four isoforms of the FGFR kinase family.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| A1 | 19.82 | 5.95 | 1419 | 37150 |
| A5 | 1890 | Not Determined | 6.50 | 18590 |
| A13 | 6.99 | 1022 | 17090 | 8993 |
Data extracted from a study on 3,5-disubstituted indolin-2-ones.[1]
These results indicate that specific substitutions on the indolin-2-one scaffold can lead to potent and selective inhibition of different FGFR isoforms. For instance, compound A1 shows high potency against FGFR2, while A13 is most potent against FGFR1.[1]
Experimental Protocols and Methodologies
To build a comprehensive target validation package, a combination of biochemical and cellular assays is recommended. Below are detailed protocols for key experiments that can be employed to validate the target engagement of this compound derivatives.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Reagent Preparation: Dilute the kinase (e.g., FGFR2), substrate (e.g., a generic tyrosine kinase substrate), ATP, and the test compounds in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO vehicle control, 2 µl of the diluted enzyme, and 2 µl of the substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well, which converts ADP to ATP and contains luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is then used to calculate the percent inhibition and subsequently the IC50 value for each compound.
Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
This assay directly measures the binding of a compound to its target protein in living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the target protein (e.g., FGFR1) fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 2 hours.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells.
-
Signal Measurement: Dispense the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor into the wells. Measure the BRET signal on a luminometer.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
Cellular Target Inactivation (Western Blot for Phospho-FGFR)
This method assesses the functional consequence of target engagement by measuring the inhibition of downstream signaling pathways.
Principle: Upon activation, FGFRs autophosphorylate, which initiates downstream signaling cascades like the MAPK/ERK pathway. A successful inhibitor will block this autophosphorylation. Western blotting can detect the phosphorylated (active) form of FGFR and other downstream proteins.
-
Cell Culture and Treatment: Plate cancer cells with known FGFR alterations. After adherence, treat the cells with varying concentrations of the indolin-2-one derivative for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, re-probe the membrane with antibodies for total FGFR and a housekeeping protein like GAPDH.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal. Quantify the band intensities to determine the reduction in p-FGFR levels relative to the total FGFR and the loading control.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: FGFR signaling pathway and the inhibitory action of indolin-2-one derivatives.
Caption: A multi-assay workflow for validating target engagement.
Caption: Logical flow for confirming target engagement.
References
- 1. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. carnabio.com [carnabio.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 1-Methyl-2-oxoindoline-5-carboxylic acid. Adherence to these protocols is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Hazard Assessment
While the Safety Data Sheet (SDS) for this compound does not specify detailed disposal procedures, the compound should be handled as a hazardous chemical waste.[1] This conservative approach is based on the general principles of laboratory safety and the potential hazards associated with indole derivatives.
Key Safety Precautions:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]
-
Handle the chemical in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
-
Avoid the formation of dust when handling the solid compound.[1]
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] In all cases of significant exposure, seek immediate medical attention.
Waste Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal program.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[4][5]
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, sealable hazardous waste container.
-
Disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, should also be placed in this designated solid hazardous waste container.[4]
-
-
Liquid Waste:
-
Empty Containers:
-
Original containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[7]
-
The solvent rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[7] After triple-rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[3]
-
Step 2: Labeling
Properly label all waste containers as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant," "Handle with Care").
-
The accumulation start date.[5]
-
The name of the principal investigator and the laboratory location.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]
-
The SAA should have secondary containment, such as a chemical-resistant tray, to contain potential spills.[5][6]
-
Keep waste containers tightly sealed at all times, except when adding waste.[3][6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.[2]
Step 4: Arranging for Waste Pickup
Once a waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for its collection.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for waste manifest documentation and handover.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Regulatory Limit | Value | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [2][6] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [2] |
| Residue Limit for "Empty" Container | ≤ 2.5 cm (1 in.) or 3% by weight | [7] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Methyl-2-oxoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Methyl-2-oxoindoline-5-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Hazard Overview
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[4] A face shield is recommended if splashing is a risk.[4] | Protects against dust particles and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] Inspect gloves for integrity before each use.[4] | Prevents direct skin contact with the chemical.[1] |
| Body Protection | A standard laboratory coat.[1] For larger quantities, chemical-resistant coveralls are recommended.[4] | Minimizes skin exposure to dust and spills.[1] |
| Respiratory Protection | In cases of poor ventilation or potential for dust generation, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[1][4] | Prevents inhalation of fine dust particles.[1] |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
Working in a Ventilated Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4]
Avoiding Dust Formation: Handle the solid material carefully to prevent the generation of dust.[5] When weighing, use a balance inside a contained space or one with local exhaust ventilation.[1]
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[5]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[5]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
Waste Containerization:
-
Use designated, properly labeled hazardous waste containers.[4]
-
Ensure containers are kept tightly closed to prevent leaks or spills.[3][5]
Disposal Procedure:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3][4]
-
Do not dispose of the material down the drain or into the environment.[2][5]
-
Arrange for collection by a licensed hazardous waste disposal company.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

